molecular formula C19H17F3N4O2 B12384728 Nlrp3-IN-30

Nlrp3-IN-30

Cat. No.: B12384728
M. Wt: 390.4 g/mol
InChI Key: VSRXBFGTQPHIHZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nlrp3-IN-30 is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-methyl-2-[2-[[(3R)-oxolan-3-yl]amino]pyrido[2,3-d]pyrimidin-7-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C19H17F3N4O2/c1-10-6-12(19(20,21)22)7-15(27)16(10)14-3-2-11-8-23-18(26-17(11)25-14)24-13-4-5-28-9-13/h2-3,6-8,13,27H,4-5,9H2,1H3,(H,23,24,25,26)/t13-/m1/s1

InChI Key

VSRXBFGTQPHIHZ-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)N[C@@H]4CCOC4)O)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)NC4CCOC4)O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public scientific literature or data could be found for a specific compound designated "Nlrp3-IN-30." This guide, therefore, provides a detailed overview of the mechanism of action of well-characterized small molecule inhibitors of the NLRP3 inflammasome, serving as a technical resource for researchers, scientists, and drug development professionals in the field. The information presented herein is based on established NLRP3 inhibitors and general principles of NLRP3 inhibition.

Introduction to the NLRP3 Inflammasome

The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2] While essential for host defense, aberrant NLRP3 activation is implicated in a variety of inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[1][5] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[1][3][6]

  • Priming (Signal 1): This initial step is typically triggered by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like tumor necrosis factor, TNF) that activate transcription factors, most notably NF-κB.[1][6] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β, making the cell competent to respond to activation signals.[1][6]

  • Activation (Signal 2): A diverse range of stimuli can provide the second signal, leading to the assembly of the inflammasome complex. These activators don't bind directly to NLRP3 but rather trigger downstream cellular stress signals.[7] Key upstream events that lead to NLRP3 activation include:

    • Ion Flux: A decrease in intracellular potassium (K+) concentration is a common trigger for NLRP3 activation.[1][2][8]

    • Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA can activate NLRP3.[7]

    • Lysosomal Damage: Phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, can lead to lysosomal rupture and the release of lysosomal contents into the cytosol, triggering NLRP3 activation.[1]

Once activated, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D to induce pyroptosis.[2]

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs PAMPs / DAMPs (e.g., LPS, TNF) TLR TLR / TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Activators Diverse Activators (e.g., ATP, MSU, Toxins) IonFlux K+ Efflux Activators->IonFlux MitoDys Mitochondrial Dysfunction (ROS, mtDNA) Activators->MitoDys LysoDmg Lysosomal Damage Activators->LysoDmg NLRP3_active Active NLRP3 (Oligomerized) IonFlux->NLRP3_active MitoDys->NLRP3_active LysoDmg->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 proIL1b pro-IL-1β Casp1->proIL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β proIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis MitoDmg MitoDmg

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of Action of NLRP3 Inhibitors

Direct NLRP3 inhibitors are small molecules designed to prevent the activation and assembly of the inflammasome. While different inhibitors may have distinct binding sites and mechanisms, a common strategy is to lock the NLRP3 protein in an inactive conformation. A well-studied example is MCC950, a potent and selective NLRP3 inhibitor.[5]

MCC950 directly binds to the NACHT domain of NLRP3.[5] This interaction is thought to interfere with the ATPase activity of the NACHT domain, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent recruitment of ASC.[9] By preventing this crucial step, MCC950 effectively blocks the entire downstream signaling cascade, including caspase-1 activation, cytokine processing, and pyroptosis.

NLRP3_Inhibition The inhibitor blocks the conformational change required for activation. NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active Conformational Change & Oligomerization NLRP3_inactive->NLRP3_active ASC_speck ASC Speck Formation NLRP3_active->ASC_speck Casp1_activation Caspase-1 Activation ASC_speck->Casp1_activation Cytokine_release IL-1β / IL-18 Release Casp1_activation->Cytokine_release NLRP3_inhibitor NLRP3 Inhibitor (e.g., MCC950) NLRP3_inhibitor->NLRP3_inactive Binds to NACHT domain, stablizes inactive state Activation_signals Activation Signals (K+ Efflux, ROS, etc.) Activation_signals->NLRP3_inactive

Caption: General mechanism of direct NLRP3 inhibition.

Quantitative Data on NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for some well-known NLRP3 inhibitors in different cellular models.

InhibitorCell TypeActivator(s)AssayIC50Reference
MCC950 Mouse BMDMsLPS + ATPIL-1β Release7.5 nM[5]
MCC950 Human MDMsLPS + R837IL-1β Release8.1 nM[5]
Oridonin Mouse BMDMsLPS + NigericinIL-1β Release0.75 µM[5]
CP-456,773 Human PBMCsLPS + ATPIL-1β Release~10 nM[10]
NT-0249 Human PBMCsLPS + ATPIL-1β Release0.010 µM[10]
NT-0249 Mouse Kupffer CellsLPS + ATPIL-1β Release0.022 µM[10]

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols for Characterizing NLRP3 Inhibitors

Evaluating the efficacy and mechanism of a novel NLRP3 inhibitor involves a series of in vitro and in vivo experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the inhibitory activity of a compound on NLRP3 inflammasome activation in macrophages.

1. Cell Culture and Priming:

  • Culture primary bone marrow-derived macrophages (BMDMs) or a human monocytic cell line like THP-1.[11][12]

  • For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 3 hours.[12]

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[12][13]

2. Inhibitor Treatment:

  • Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.

3. NLRP3 Activation:

  • Induce NLRP3 activation with a Signal 2 agonist. Common activators include:

    • Nigericin (5-10 µM): A potassium ionophore that causes K+ efflux.[11][13]

    • ATP (1-5 mM): Activates the P2X7 receptor, leading to K+ efflux.[2][10]

    • Monosodium Urate (MSU) crystals (250 µg/mL): Induces lysosomal damage.[14]

  • Incubate for an appropriate time (e.g., 1-16 hours depending on the agonist and cell type).[13]

4. Measurement of Readouts:

  • Cytokine Release: Collect the cell culture supernatant and measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

  • Caspase-1 Activation: Analyze cell lysates by Western blot for the cleaved (active) p20 subunit of caspase-1.

  • Pyroptosis/Cell Death: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

Experimental_Workflow cluster_readouts Data Collection & Analysis start Start: Culture Macrophages (e.g., BMDMs, THP-1) priming Signal 1: Prime with LPS (3-4 hours) start->priming inhibitor Pre-incubate with Test Inhibitor priming->inhibitor activation Signal 2: Add NLRP3 Activator (e.g., Nigericin, ATP, MSU) inhibitor->activation incubation Incubate (1-16 hours) activation->incubation supernatant Collect Supernatant incubation->supernatant lysate Prepare Cell Lysate incubation->lysate elisa ELISA for IL-1β supernatant->elisa ldh LDH Assay for Pyroptosis supernatant->ldh western Western Blot for cleaved Caspase-1 lysate->western

Caption: Workflow for in vitro characterization of NLRP3 inhibitors.

ASC Speck Formation Assay

This imaging-based assay visualizes the core event of inflammasome assembly.

1. Cell Transduction:

  • Use macrophages (e.g., from an ASC-cerulean knock-in mouse) or transduce cells with a fluorescently-tagged ASC construct (e.g., ASC-GFP).

2. Inflammasome Activation:

  • Prime and activate the cells as described in section 5.1, in the presence or absence of the test inhibitor.

3. Imaging:

  • Fix the cells and visualize them using fluorescence microscopy.

  • In activated cells, ASC will polymerize into a large, single perinuclear structure called the "ASC speck."

  • Quantify the percentage of cells containing an ASC speck in each treatment condition. An effective inhibitor will prevent or significantly reduce speck formation.

Conclusion

The NLRP3 inflammasome is a central mediator of inflammation and a validated target for a host of diseases. The development of potent and specific small molecule inhibitors that can directly bind to NLRP3 and prevent its activation represents a promising therapeutic strategy. A thorough understanding of the molecular mechanisms of NLRP3 activation and inhibition, coupled with robust experimental protocols for characterization, is essential for the successful development of novel NLRP3-targeted drugs. The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and validation of the next generation of NLRP3 inflammasome inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of NLRP3-IN-30 (also known as Compound A14), a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This document details the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting quantitative data in structured tables and outlining experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system by responding to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and the induction of a potent inflammatory response. This process can also trigger a form of inflammatory cell death known as pyroptosis.

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex.

Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is associated with a host of chronic diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases. This has spurred significant interest in the development of small molecule inhibitors that can modulate its activity.

Discovery of this compound (Compound A14)

This compound (Compound A14) was identified through a discovery effort that utilized a deep generative model, specifically a local scaffold diversity-contributed generator (LSDC), to explore novel chemical scaffolds for NLRP3 inhibition.[1] This computational approach aimed to generate diverse lead compounds that satisfy multiple predefined constraints. Following the generation of potential inhibitor scaffolds, subsequent chemical synthesis and biological evaluation led to the identification of this compound as a highly potent inhibitor of the NLRP3 inflammasome.[1]

Quantitative Data for this compound

The biological activity and pharmacokinetic properties of this compound are summarized in the table below.

ParameterValueReference
IC50 (NLRP3 Inhibition) 44.43 nM[1]
Oral Bioavailability (F) in mice 83.09%[1]

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is proprietary information contained within the primary research article and its supplementary materials. For the precise reaction conditions, reagents, and purification methods, it is imperative to consult the original publication: "Local Scaffold Diversity-Contributed Generator for Discovering Potential NLRP3 Inhibitors" in the Journal of Chemical Information and Modeling.

A generalized synthetic scheme, based on common organic chemistry principles for the synthesis of similar heterocyclic compounds, would likely involve a multi-step process. This could include the formation of the core heterocyclic ring system, followed by the introduction of the various substituents. Key reactions might include nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations to arrive at the final structure of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro NLRP3 Inflammasome Activation Assay (THP-1 Cells)

This assay is designed to assess the inhibitory activity of compounds on the NLRP3 inflammasome in a human monocytic cell line.

5.1.1. Cell Culture and Differentiation

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate the monocytes into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 nM for 24-72 hours.[2]

5.1.2. NLRP3 Inflammasome Priming and Activation

  • The differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.[2]

  • Following priming, the cells are treated with various concentrations of this compound or vehicle control for 30 minutes.

  • The NLRP3 inflammasome is then activated by adding 10 µM of nigericin to the cell culture and incubating for 1 hour.[2]

5.1.3. Measurement of IL-1β Release

  • After the incubation period, the cell culture supernatants are collected.

  • The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

In Vivo Murine Model of Peritonitis

This in vivo model is utilized to evaluate the efficacy of NLRP3 inhibitors in a mouse model of inflammation.

5.2.1. Animal Model and Dosing

  • Male C57BL/6 mice are used for this study.

  • This compound is formulated for oral administration.

  • Mice are orally dosed with the compound or vehicle control at a specified time before the induction of peritonitis.

5.2.2. Induction of Peritonitis

  • Peritonitis is induced by an intraperitoneal (i.p.) injection of a priming agent, such as LPS.

  • After a set period, a second i.p. injection of an NLRP3 activator, such as monosodium urate (MSU) crystals, is administered.[3]

5.2.3. Assessment of Inflammation

  • At a defined time point after the induction of peritonitis, peritoneal lavage is performed to collect inflammatory cells and fluid.

  • The levels of IL-1β in the peritoneal lavage fluid are measured by ELISA.

  • The recruitment of inflammatory cells, such as neutrophils, to the peritoneal cavity is quantified by flow cytometry.[3]

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates pro_IL1b_protein pro-IL-1β pro_IL1b_gene->pro_IL1b_protein expresses NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive expresses NLRP3_active Active NLRP3 pro_IL1b_protein_ds pro-IL-1β DAMPs DAMPs / PAMPs (e.g., ATP, MSU) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_active activates Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome recruits ASC ASC ASC pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome recruits caspase1 Active Caspase-1 Inflammasome->caspase1 activates IL1b Mature IL-1β caspase1->IL1b cleaves IL18 Mature IL-18 caspase1->IL18 cleaves GSDMD_N GSDMD-N caspase1->GSDMD_N cleaves pro_IL1b_protein_ds->IL1b Inflammation Inflammation IL1b->Inflammation pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->Inflammation GSDMD Gasdermin D GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces NLRP3_IN_30 This compound NLRP3_IN_30->NLRP3_active inhibits

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis start Start: THP-1 Cells differentiate Differentiate with PMA (24-72h) start->differentiate prime Prime with LPS (3h) differentiate->prime add_inhibitor Add this compound (30 min) prime->add_inhibitor activate Activate with Nigericin (1h) add_inhibitor->activate collect_supernatant Collect Supernatant activate->collect_supernatant elisa Quantify IL-1β (ELISA) collect_supernatant->elisa calculate_ic50 Calculate IC50 elisa->calculate_ic50

Caption: Workflow for In Vitro Evaluation of this compound Efficacy.

References

An In-depth Technical Guide to Compound A14: A Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound A14 is a novel, potent, and orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Discovered through the use of a deep generative model for de novo drug design, Compound A14 has demonstrated significant promise as a therapeutic candidate for NLRP3-mediated inflammatory diseases. This technical guide provides a comprehensive overview of Compound A14, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a variety of inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of contemporary drug discovery.

Compound A14 emerged from a cutting-edge drug discovery approach utilizing a local scaffold diversity-contributed generator (LSDC), a type of deep generative model. This innovative method facilitated the identification of novel chemical scaffolds with potent inhibitory activity against the NLRP3 inflammasome.

Mechanism of Action

Compound A14 exerts its therapeutic effect by directly inhibiting the activation of the NLRP3 inflammasome. While the precise molecular interactions are still under investigation, it is understood to interfere with the assembly and/or activation of the inflammasome complex, thereby preventing the downstream cascade of inflammatory events. This includes the inhibition of caspase-1 activation and the subsequent processing and release of IL-1β and IL-18.

Signaling Pathway

The canonical NLRP3 inflammasome activation is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex. Compound A14 is believed to act during this second activation step.

experimental_workflow cluster_workflow In Vitro NLRP3 Inhibition Assay Workflow start Seed Macrophages prime Prime with LPS start->prime treat Treat with Compound A14 prime->treat activate Activate with Nigericin/ATP treat->activate collect Collect Supernatant activate->collect measure Measure IL-1β (ELISA) collect->measure analyze Calculate IC50 measure->analyze

Nlrp3-IN-30 for Inflammasome Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative NLRP3 inflammasome inhibitor, MCC950, as a stand-in for the less characterized "Nlrp3-IN-30," to facilitate inflammasome research. The document details the mechanism of action, quantitative data, and experimental protocols for utilizing this class of inhibitors.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2]

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is initiated by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[3]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

MCC950: A Potent and Selective NLRP3 Inhibitor

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][5] It has been extensively used as a research tool to probe the function of the NLRP3 inflammasome in various disease models.

Mechanism of Action

MCC950 directly targets the NACHT domain of NLRP3, specifically the Walker B motif, which is involved in ATP hydrolysis.[6] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC.[7][8] This blockade of inflammasome assembly effectively inhibits the activation of caspase-1 and the downstream production of IL-1β and IL-18.[9] Importantly, MCC950 does not affect the priming step of NLRP3 activation or the activation of other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][6]

Quantitative Data

The inhibitory potency of MCC950 has been characterized in various cellular systems. The following table summarizes the key quantitative data for MCC950.

ParameterCell TypeValueReference(s)
IC50 for IL-1β secretion Bone Marrow-Derived Macrophages (BMDM)~7.5 nM[1][5]
IC50 for IL-1β secretion Human Monocyte-Derived Macrophages (HMDM)~8.1 nM[1][5]
IC50 for pyroptosis Not specified7.5 nM[7][8]
IC50 for IL-1β production Human Monocyte-Derived Macrophages (hMDM)232 nM - 1971 nM (for hydroxylated isomers)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of NLRP3 inhibitors like MCC950.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of its inhibition by a test compound.

Materials:

  • Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 human monocytic cells

  • Complete DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Test inhibitor (e.g., MCC950) dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete medium and allow them to adhere overnight.[10]

  • Priming (Signal 1): Carefully replace the medium with serum-free and phenol red-free DMEM or RPMI-1640 containing 1 µg/mL of LPS. Incubate for 3-4 hours.[3][10]

  • Inhibitor Treatment: After the priming step, add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Induce NLRP3 activation by adding ATP (2-5 mM) or nigericin (5-10 µM) to the wells. Incubate for 1-2 hours.[3][11]

  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants for analysis.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[4]

  • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis using an LDH cytotoxicity assay kit.[10][12]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion and LDH release for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of NLRP3 Inhibition in a Peritonitis Model

This protocol describes a mouse model of LPS-induced peritonitis to evaluate the in vivo efficacy of an NLRP3 inhibitor.

Materials:

  • C57BL/6 mice

  • NLRP3 inhibitor (e.g., MCC950)

  • Lipopolysaccharide (LPS)

  • Sterile PBS

  • Peritoneal lavage buffer (PBS with 2 mM EDTA)

  • ELISA kits for IL-1β, TNF-α, and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., MCC950 at a suitable dose, such as 10-50 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral gavage route one hour prior to LPS challenge.[1]

  • LPS Challenge: Inject mice i.p. with a sublethal dose of LPS (e.g., 5-10 mg/kg).[1]

  • Sample Collection: Two to four hours post-LPS injection, euthanize the mice and collect blood via cardiac puncture for serum preparation. Perform a peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity and aspirating the fluid.

  • Cytokine Analysis: Measure the concentrations of IL-1β, TNF-α, and IL-6 in the serum and peritoneal lavage fluid using ELISA kits.[1]

  • Data Analysis: Compare the cytokine levels in the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammasome NLRP3 Inflammasome PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7R->NLRP3_inactive K+ efflux pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_gene->NLRP3_inactive IL1b IL-1β pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-caspase-1 ASC->pro_caspase1 caspase1 caspase-1 pro_caspase1->caspase1 autocleavage caspase1->pro_IL1b cleavage GSDMD GSDMD caspase1->GSDMD cleavage IL1b_out Secretion IL1b->IL1b_out GSDMD_N GSDMD-N pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for NLRP3 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_assays Downstream Assays start Start seed_cells Seed Macrophages (e.g., iBMDMs, THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells add_inhibitor Add NLRP3 Inhibitor (e.g., MCC950) prime_cells->add_inhibitor activate_inflammasome Activate with ATP/Nigericin (Signal 2) add_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa ldh_assay LDH Assay (Pyroptosis) collect_supernatant->ldh_assay analyze_data Data Analysis (IC50 determination) elisa->analyze_data ldh_assay->analyze_data end End analyze_data->end

Caption: In vitro screening workflow for NLRP3 inhibitors.

Logical Relationship of the Two-Step NLRP3 Activation

Two_Step_Activation Signal1 Signal 1: Priming (e.g., LPS via TLR4) Upregulation Transcriptional Upregulation: - NLRP3 - pro-IL-1β Signal1->Upregulation Signal2 Signal 2: Activation (e.g., ATP, Nigericin) Assembly Inflammasome Assembly: NLRP3 + ASC + pro-caspase-1 Signal2->Assembly Upregulation->Assembly required for Casp1_Activation Caspase-1 Activation Assembly->Casp1_Activation Cytokine_Release IL-1β/IL-18 Release Casp1_Activation->Cytokine_Release Pyroptosis Pyroptosis Casp1_Activation->Pyroptosis

References

Investigating the NLRP3 Pathway with Nlrp3-IN-30: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigation of the NLRP3 inflammasome pathway using the novel inhibitor, Nlrp3-IN-30. This document details the mechanism of NLRP3 activation, the proposed mechanism of action for this compound, detailed experimental protocols for its characterization, and a structured presentation of quantitative data.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multiprotein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome orchestrates a signaling cascade that leads to the activation of caspase-1.[5] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[4][6] Furthermore, caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][7]

Given that aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases—including cryopyrin-associated periodic syndromes (CAPS), gout, Alzheimer's disease, and atherosclerosis—it has emerged as a significant therapeutic target.[1][2][5] this compound is a novel, potent, and selective small molecule inhibitor designed to modulate the NLRP3 pathway, offering a promising avenue for therapeutic intervention.

The Canonical NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as priming and activation.[6][8]

  • Signal 1 (Priming): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[3][9] This engagement activates the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][3][9]

  • Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[4][8] These stimuli can include extracellular ATP, pore-forming toxins like nigericin, crystalline substances such as monosodium urate (MSU) crystals, or mitochondrial dysfunction.[2][4] A common downstream event triggered by these stimuli is potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[1][4] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[10]

Canonical NLRP3 Inflammasome Activation Pathway.

Proposed Mechanism of Action for this compound

This compound is hypothesized to act as a negative regulator of the NLRP3 inflammasome. Its mechanism is distinct from direct enzymatic inhibition of caspase-1 or direct binding to NLRP3. Instead, this compound is proposed to modulate upstream signaling events that are critical for inflammasome activation, specifically by attenuating the production of reactive oxygen species (ROS).

ROS production, often stemming from mitochondrial dysfunction, is a known activator of the NLRP3 inflammasome.[2][4] this compound is believed to enhance the cell's endogenous antioxidant responses, thereby reducing the ROS levels available to trigger NLRP3 activation. This mechanism is analogous to the function of the tripartite-motif protein 30 (TRIM30), which has been shown to negatively regulate NLRP3 inflammasome activation by attenuating ROS production.[11] By limiting this key activation signal, this compound effectively raises the threshold for inflammasome assembly and subsequent pro-inflammatory cytokine release.

MoA_Nlrp3_IN_30 cluster_main Mechanism of this compound Stimuli NLRP3 Activators (e.g., ATP, Nigericin) ROS Reactive Oxygen Species (ROS) Production Stimuli->ROS NLRP3_Activation NLRP3 Inflammasome Activation ROS->NLRP3_Activation Inflammation Inflammatory Cytokine Release (IL-1β) NLRP3_Activation->Inflammation Nlrp3_IN_30 This compound Nlrp3_IN_30->ROS Inhibits

Proposed Mechanism of Action for this compound.

Experimental Workflow for Characterizing this compound

The preclinical evaluation of an NLRP3 inhibitor like this compound follows a structured workflow. This process begins with fundamental in vitro cell-based assays to confirm potency and mechanism, followed by more complex in vivo models to assess efficacy and tolerability.

Workflow Investigational Workflow for this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation AssayDev Primary Assay: LPS+Nigericin in THP-1 cells IC50 IC50 Determination (IL-1β ELISA) AssayDev->IC50 Mechanism Mechanism of Action Studies (Western Blot, Caspase-1 Assay) IC50->Mechanism Selectivity Selectivity Assays (AIM2, NLRC4 Inflammasomes) Mechanism->Selectivity PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity->PKPD Peritonitis MSU-Induced Peritonitis Model PKPD->Peritonitis Efficacy Efficacy Assessment (Neutrophil influx, IL-1β levels) Peritonitis->Efficacy

Experimental Workflow for this compound Evaluation.

Data Presentation: this compound In Vitro Activity

The following tables summarize the quantitative data obtained from in vitro characterization of this compound.

Table 1: Potency of this compound in THP-1 Macrophages

Assay ReadoutStimulusIC50 (nM)
IL-1β Release (ELISA)LPS (1 µg/mL) + Nigericin (10 µM)15.2
Caspase-1 ActivityLPS (1 µg/mL) + Nigericin (10 µM)18.5
IL-1β Release (ELISA)LPS (1 µg/mL) + ATP (5 mM)21.7

Table 2: this compound Inhibition of Downstream Events in BMDMs

Analyte (Method)Concentration of this compound% Inhibition (vs. Vehicle)
Secreted IL-1β (ELISA)100 nM92%
Cleaved Caspase-1 p20 (Western Blot)100 nM88%
Pyroptosis (LDH Release)100 nM75%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized for use with immortalized cell lines like THP-1 cells or primary cells such as bone marrow-derived macrophages (BMDMs).[3][7]

Cell Culture and NLRP3 Inflammasome Activation

This protocol describes the standard method for priming and activating the NLRP3 inflammasome in macrophages.[7][12]

  • Cell Seeding: Plate human THP-1 monocytes or murine BMDMs in a 96-well plate at a density of 0.5 x 10^6 cells/well. For THP-1 cells, differentiate into a macrophage-like state by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated control). Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the appropriate wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for subsequent analysis by ELISA or LDH assay. Lyse the remaining cells in the appropriate buffer for Western blotting or caspase-1 activity measurement.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[13][14][15]

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human or mouse IL-1β. Wash the plate 3 times with Wash Buffer.

  • Standard and Sample Addition: Prepare a standard curve using recombinant IL-1β. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.[16]

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Reaction Stop: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, which recognizes the sequence YVAD. It can be performed using either a colorimetric or fluorometric substrate.[17]

  • Lysate Preparation: After collecting the supernatant, wash the cells with cold PBS and lyse them in 50 µL of chilled lysis buffer. Incubate on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with lysis buffer.

  • Substrate Addition: Add 50 µL of 2x Reaction Buffer containing the caspase-1 substrate (e.g., YVAD-pNA for colorimetric or YVAD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate using a microplate reader at 405 nm for the colorimetric assay or at an excitation/emission of 400/505 nm for the fluorometric assay. To confirm specificity, parallel reactions can be run in the presence of a specific caspase-1 inhibitor like Ac-YVAD-CHO.[18][19]

Western Blotting for Inflammasome Components

Western blotting is used to visualize the cleavage of caspase-1 and IL-1β, and to confirm the expression levels of NLRP3.[20][21][22]

  • Sample Preparation: Prepare cell lysates and measure protein concentration as described above. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • SDS-PAGE: Separate the proteins on an 8-12% SDS-polyacrylamide gel. Due to the large size of NLRP3 (~118 kDa), an 8% gel is recommended for its detection.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NLRP3, caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit), and IL-1β (to detect pro-IL-1β and the mature p17 fragment) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

The Role of Nlrp3-IN-30 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system forms the first line of defense against pathogens and endogenous danger signals. A key player in this intricate network is the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers a potent inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the NLRP3 inflammasome, with a specific focus on the role and mechanism of Nlrp3-IN-30, a potent and specific inhibitor of this pathway.

The NLRP3 Inflammasome: A Central Hub of Innate Immunity

The NLRP3 inflammasome is a cytosolic sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.

Once assembled, the inflammasome serves as a platform for the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Potent Inhibitor of the NLRP3 Inflammasome

This compound (also known as Compound A14) is a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the direct targeting of the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.

Quantitative Data on NLRP3 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used NLRP3 inhibitors for comparative analysis.

InhibitorIC50 ValueCell TypeNotes
This compound 44.43 nM[1][2][3][4]Not specifiedHigh oral bioavailability in mice (F=83.09%)[1][3][4]
MCC9507.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)Potent and selective, but with reported renal and hepatic toxicity[5]
OridoninNot specifiedNot specifiedBinds to the NLRP3 NACHT domain[5]
TranilastNot specifiedNot specifiedBinds to the NLRP3 NACHT domain and abolishes NLRP3-NLRP3 interaction[6]
CY-09Not specifiedNot specifiedDirectly binds to the ATP-binding motif of the NLRP3 NACHT domain[7]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

NLRP3_Activation_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Crystals) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_active Active NLRP3 PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB TLR4->NFkB pro_IL1B_NLRP3_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_NLRP3_mRNA NLRP3_inactive Inactive NLRP3 pro_IL1B_NLRP3_mRNA->NLRP3_inactive pro_IL1B pro-IL-1β pro_IL1B_NLRP3_mRNA->pro_IL1B NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage GSDMD_N GSDMD-N Pore Casp1->GSDMD_N Cleavage pro_IL1B->IL1B pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start cell_culture Culture Macrophages (e.g., BMDMs, THP-1) start->cell_culture priming Prime with LPS (Signal 1) cell_culture->priming inhibitor Add this compound (or vehicle control) priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation collect Collect Supernatant and Cell Lysate activation->collect elisa ELISA for IL-1β and IL-18 collect->elisa western Western Blot for Caspase-1 Cleavage collect->western ldh LDH Assay for Pyroptosis collect->ldh end End elisa->end western->end ldh->end

Caption: A typical experimental workflow to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Experimental Protocols

The following are generalized protocols for studying NLRP3 inflammasome activation and inhibition. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Culture and Differentiation of THP-1 Macrophages
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Resting: After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and allow the cells to rest for 24 hours before inflammasome activation.

NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibition: Pre-incubate the primed cells with various concentrations of this compound (or a vehicle control, such as DMSO) for 1 hour.

  • Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin for 1-2 hours.

  • Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis and pyroptosis assays. Lyse the remaining cells for Western blot analysis.

Measurement of IL-1β Secretion by ELISA
  • Standard Curve: Prepare a standard curve using recombinant human IL-1β according to the manufacturer's instructions.

  • Sample Preparation: Dilute the collected cell culture supernatants as needed.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β in the samples based on the standard curve.

Detection of Caspase-1 Cleavage by Western Blot
  • Protein Extraction: Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the cleaved form of caspase-1 (p20 subunit). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Assessment of Pyroptosis by LDH Assay
  • Sample Collection: Collect the cell culture supernatant.

  • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to a positive control (fully lysed cells).

Conclusion

The NLRP3 inflammasome is a critical component of the innate immune response, and its dysregulation is a key factor in the pathogenesis of numerous inflammatory diseases. This compound has emerged as a potent and specific inhibitor of this pathway, offering a promising therapeutic strategy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the role of the NLRP3 inflammasome and to evaluate the efficacy of inhibitors like this compound in various disease models. Further research into the precise molecular interactions and in vivo effects of this compound will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to NLRP3 Inflammasome Inhibition in Pyroptosis Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Information regarding a specific molecule designated "Nlrp3-IN-30" is not presently available in public scientific literature. This guide will, therefore, focus on the extensively studied and highly selective NLRP3 inhibitor, MCC950 , as a representative molecule to detail the core principles of NLRP3 inhibition and its impact on the pyroptosis signaling pathway. The data, protocols, and mechanisms described herein for MCC950 serve as a robust framework for understanding how targeted small molecules can modulate this critical inflammatory cascade.

Introduction to the NLRP3 Inflammasome and Pyroptosis

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile danger signals.[1][2] Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively characterized.[3][4] Its activation is a critical event that initiates an inflammatory response characterized by the maturation of pro-inflammatory cytokines and a lytic form of programmed cell death termed pyroptosis.[1][4][5]

NLRP3 inflammasome activation is a two-step process:

  • Priming (Signal 1): Typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), this step primes the system by upregulating the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway.[6]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, triggers the assembly of the inflammasome complex.[7] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent proximity-induced auto-activation of pro-caspase-1.[2][8]

Activated caspase-1 is the central effector of the pathway. It proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4] Concurrently, caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular osmotic potential, facilitate the release of mature cytokines, and ultimately lead to pyroptotic cell death.[1][6][9]

Due to its central role in inflammation, aberrant NLRP3 activation is implicated in a wide range of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[2][10]

The Canonical NLRP3 Pyroptosis Signaling Pathway

The activation of the NLRP3 inflammasome and subsequent induction of pyroptosis follows a well-defined signaling cascade.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Mechanism of Action: MCC950

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[11] Its mechanism of action is targeted and direct, preventing the activation step of the inflammasome assembly.

  • Direct Binding: MCC950 directly binds to the NACHT domain of both active and inactive NLRP3.[11]

  • Inhibition of ATPase Activity: This binding event hinders the intrinsic ATPase activity of the NACHT domain, which is essential for the conformational changes required for NLRP3 self-association and oligomerization.[3][11]

  • Blocking Assembly: By locking NLRP3 in an inactive state, MCC950 effectively prevents the recruitment of the adaptor protein ASC. This blockade is the critical step that halts the formation of a functional inflammasome complex, thereby inhibiting all downstream events, including caspase-1 activation, cytokine processing, and GSDMD-mediated pyroptosis.

MCC950_MoA cluster_activation NLRP3 Activation Step cluster_inhibition Inhibition by MCC950 cluster_downstream Downstream Events NLRP3_inactive NLRP3 (inactive) + NEK7 ATPase ATPase Activity NLRP3_inactive->ATPase requires Block ATPase Activity Blocked NLRP3_inactive->Block NLRP3_active NLRP3 Activation & Oligomerization ASC_recruitment ASC Recruitment NLRP3_active->ASC_recruitment ALLOWS ATPase->NLRP3_active MCC950 MCC950 MCC950->NLRP3_inactive MCC950->Block Block->ASC_recruitment PREVENTS Casp1_activation Caspase-1 Activation ASC_recruitment->Casp1_activation Pyroptosis Pyroptosis Casp1_activation->Pyroptosis

Caption: Mechanism of action for the NLRP3 inhibitor MCC950.

Quantitative Data for MCC950

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Cell TypeSpeciesActivator(s)Assay ReadoutIC₅₀ (nM)Reference
Bone Marrow-Derived Macrophages (BMDMs)MouseLPS + ATPIL-1β Release7.5[11]
Monocyte-Derived Macrophages (HMDMs)HumanLPS + ATPIL-1β Release8.1[11]

Key Experimental Protocols

Evaluating the efficacy of NLRP3 inhibitors requires robust in vitro models that recapitulate the key steps of inflammasome activation. Below are standard protocols for use with primary macrophages or THP-1 cell lines.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., BMDMs, THP-1s) B 2. Priming (Signal 1) LPS (e.g., 100 ng/mL, 3-4h) A->B C 3. Inhibitor Pre-incubation (e.g., MCC950, 30-60 min) B->C D 4. Activation (Signal 2) (e.g., ATP or Nigericin) C->D E 5. Incubation (e.g., 45-90 min) D->E F 6. Sample Collection Separate Supernatant and Cell Lysate E->F G Supernatant Analysis: - IL-1β ELISA - LDH Assay (Pyroptosis) F->G supernatant H Cell Lysate Analysis: - Western Blot (Caspase-1, GSDMD) - ASC Speck Imaging F->H lysate

Caption: General workflow for in vitro NLRP3 inflammasome inhibition assays.

Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of NLRP3 activation in macrophages and its inhibition by a test compound.

1. Cell Preparation and Seeding:

  • Culture bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in complete medium.[12]

  • Seed cells in appropriate plates (e.g., 24-well or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

2. Priming (Signal 1):

  • Aspirate the culture medium and replace it with fresh, serum-free medium (e.g., Opti-MEM).

  • Add Lipopolysaccharide (LPS) to a final concentration of 50-200 ng/mL.[13]

  • Incubate for 3-4 hours at 37°C, 5% CO₂. This step upregulates pro-IL-1β and NLRP3 expression.[9]

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test inhibitor (e.g., MCC950) in serum-free medium.

  • Add the inhibitor to the primed cells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate for 30-60 minutes at 37°C.

4. Activation (Signal 2):

  • Add an NLRP3 activator directly to the wells. Common activators include:

    • Nigericin: 5-10 µM[9][13]
    • ATP: 2.5-5 mM

  • Incubate for an additional 45-90 minutes at 37°C.

5. Sample Collection and Analysis:

  • Carefully collect the cell culture supernatants for analysis of secreted proteins.

  • Lyse the remaining cells in the plate with an appropriate lysis buffer for intracellular protein analysis.

  • IL-1β Measurement (ELISA): Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Pyroptosis Measurement (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells as an indicator of pyroptosis.[8][10] Use a commercial LDH cytotoxicity assay kit.

  • Western Blot Analysis: Analyze cell lysates via SDS-PAGE and Western blot to detect the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).[14]

Conclusion

The targeted inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a multitude of inflammatory diseases. Small molecules like MCC950 provide a powerful tool for dissecting the pyroptosis signaling pathway and serve as a blueprint for the development of next-generation anti-inflammatory drugs. A thorough understanding of the signaling cascade, combined with robust quantitative assays and detailed experimental protocols, is essential for the successful identification and characterization of novel inhibitors in this critical area of drug discovery.

References

Unveiling Nlrp3-IN-30: A Technical Guide to a Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-30, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This compound, also identified as Compound A14, has emerged from recent research as a significant tool for studying the role of the NLRP3 inflammasome in various pathological conditions. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in basic research.

Core Concepts: The NLRP3 Inflammasome and Its Inhibition

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a critical target for therapeutic intervention.[5][6]

This compound is a small molecule inhibitor designed to specifically target and suppress the activity of the NLRP3 inflammasome. Its high potency and favorable pharmacokinetic profile make it a valuable asset for both in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency.

Parameter Value Assay Conditions Reference
IC50 44.43 nMNLRP3 Inhibition Assay[7]
Oral Bioavailability (F) 83.09%In vivo mouse model[7]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental application of this compound, the following diagrams have been generated using the DOT language.

NLRP3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB Activation TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 NLRP3_inactive Inactive NLRP3 Pro_IL1B_NLRP3->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_inactive Signal 2 (Activation) Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active Inhibition ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->Pro_IL1B GSDMD Gasdermin D Caspase1->GSDMD IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Priming cluster_treatment Inhibitor Treatment & Activation cluster_analysis Data Analysis Macrophages 1. Isolate/Culture Macrophages (e.g., BMDMs, THP-1) Priming 2. Prime with LPS (e.g., 1 µg/mL, 4h) Macrophages->Priming Inhibitor 3. Pre-incubate with this compound (Dose-response) Priming->Inhibitor Activation 4. Activate with NLRP3 agonist (e.g., ATP, Nigericin) Inhibitor->Activation Supernatant 5. Collect Supernatant Activation->Supernatant ELISA 6. Measure IL-1β by ELISA Supernatant->ELISA IC50 7. Calculate IC50 ELISA->IC50

Caption: In Vitro Experimental Workflow for Evaluating this compound Efficacy.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying NLRP3 inflammasome activation and inhibition.[1][8][9] These can be adapted for the specific use of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β secretion.

Cell Models:

  • Primary Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolated from the femurs and tibias of mice and differentiated into macrophages.[8]

  • Human THP-1 monocytes: Differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

Materials:

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Nigericin

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in a humidified incubator at 37°C and 5% CO2. This step upregulates the expression of NLRP3 and pro-IL-1β.[2]

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:

    • ATP (e.g., 5 mM) for 30-60 minutes.

    • Nigericin (e.g., 10 µM) for 60-90 minutes.[10]

  • Supernatant Collection: After the activation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value.

In Vivo Evaluation of this compound in a Mouse Model of Peritonitis

Objective: To assess the in vivo efficacy of this compound in an acute model of NLRP3-driven inflammation.

Animal Model: C57BL/6 mice are commonly used for this model.[8]

Materials:

  • This compound (formulated for oral or intraperitoneal administration)

  • Monosodium urate (MSU) crystals

  • Sterile PBS

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Inhibitor Administration: Administer this compound to the treatment group of mice via the desired route (e.g., oral gavage). The control group should receive the vehicle. The high oral bioavailability of this compound (83.09% in mice) suggests oral administration is a viable route.[7]

  • Induction of Peritonitis: After a predetermined time following inhibitor administration (e.g., 1-2 hours), induce peritonitis by intraperitoneal (i.p.) injection of a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS).[8]

  • Peritoneal Lavage: At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

  • Cell and Cytokine Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Count the number of recruited inflammatory cells (e.g., neutrophils) using a hemocytometer or flow cytometry.

    • Measure the levels of IL-1β and other relevant cytokines in the cell-free supernatant by ELISA.

  • Data Analysis: Compare the inflammatory cell counts and cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound represents a promising research tool for the investigation of NLRP3 inflammasome-mediated inflammatory processes. Its high potency and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this inhibitor in their investigations into the complex role of the NLRP3 inflammasome in health and disease. As research in this field continues to evolve, potent and specific inhibitors like this compound will be instrumental in dissecting the intricate signaling pathways and developing novel therapeutic strategies for a multitude of inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition in Bone Marrow-Derived Macrophages (BMDMs)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NLRP3 inflammasome inhibitors in bone marrow-derived macrophages (BMDMs). While specific data for "Nlrp3-IN-30" is not publicly available, this document outlines the principles and protocols using a well-characterized NLRP3 inhibitor, MCC950, as a representative example. These methodologies can be adapted for the study of novel NLRP3 inhibitors.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in macrophages in response to a variety of danger signals leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory diseases. Therefore, small molecule inhibitors of the NLRP3 inflammasome are of significant interest for therapeutic development.

Bone marrow-derived macrophages (BMDMs) are a primary cell type used for in vitro studies of the NLRP3 inflammasome due to their robust expression and activation of the necessary components. This document provides detailed protocols for the isolation and culture of BMDMs, induction of NLRP3 inflammasome activation, and the application of NLRP3 inhibitors to assess their efficacy.

Data Presentation: Efficacy of a Representative NLRP3 Inhibitor (MCC950)

The following table summarizes the quantitative data for the well-characterized NLRP3 inhibitor, MCC950, in BMDMs. This data can serve as a benchmark for evaluating novel inhibitors.

InhibitorTargetCell TypeAssayIC50Reference
MCC950NLRP3BMDMIL-1β production (LPS + ATP stimulation)~8 nM
MCC950NLRP3BMDMIL-1β production (LPS + Nigericin stimulation)~8 nM
MCC950NLRP3BMDMIL-1β production (LPS + SiO2 stimulation)~8 nM
GlyburideNLRP3BMDMIL-1β secretion (LPS + ATP stimulation)10-20 µM

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3_active NLRP3 NLRP3_exp->NLRP3_active Post-translational modifications Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B IL-1β Secretion Casp1->IL1B cleaves Pro-IL-1β GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • 70% Ethanol

  • Complete DMEM: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Red blood cell lysis buffer

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile dissection tools, syringes, and needles

  • Cell culture dishes (10 cm)

Procedure:

  • Euthanize mice according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing excess muscle tissue.

  • Flush the bone marrow from both ends of the bones with complete DMEM using a 25-gauge needle and a 10 mL syringe.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the pellet in 2 mL of red blood cell lysis buffer for 3 minutes at room temperature.

  • Add 10 mL of complete DMEM to stop the lysis and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete DMEM containing 50 ng/mL of M-CSF.

  • Plate the cells in 10 cm non-treated cell culture dishes.

  • Incubate at 37°C in a 5% CO2 incubator for 5-7 days, adding fresh M-CSF-containing media on day 3. Differentiated macrophages will adhere to the plate.

NLRP3 Inflammasome Activation and Inhibition in BMDMs

This protocol outlines the two-step activation of the NLRP3 inflammasome and treatment with an inhibitor.

Materials:

  • Differentiated BMDMs in culture

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO

  • Opti-MEM or serum-free media

  • 96-well or 24-well tissue culture plates

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for NLRP3 Inhibition in BMDMs Start Day 0: Isolate & Culture Bone Marrow Cells with M-CSF Differentiate Day 5-7: Differentiate into BMDMs Plate for Experiment Start->Differentiate Prime Step 1: Priming (e.g., 1 µg/mL LPS for 3-4h) Differentiate->Prime Inhibit Step 2: Inhibitor Treatment (e.g., MCC950 for 30-60 min) Prime->Inhibit Activate Step 3: Activation (e.g., 5 mM ATP for 30-60 min or 10 µM Nigericin for 1h) Inhibit->Activate Collect Step 4: Collect Supernatants & Lysates Activate->Collect Analyze Step 5: Analysis (ELISA, Western Blot, LDH Assay) Collect->Analyze

Caption: General workflow for studying NLRP3 inhibitors in BMDMs.

Procedure:

  • Seed differentiated BMDMs into appropriate culture plates (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh complete DMEM and prime the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: After priming, replace the medium with serum-free media (e.g., Opti-MEM). Add the NLRP3 inhibitor at the desired concentrations and incubate for 30-60 minutes. Include a vehicle control (DMSO).

  • Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1 hour).

  • Sample Collection: Carefully collect the cell culture supernatants. If performing Western blot analysis of cell lysates, wash the cells with cold PBS and lyse them in an appropriate lysis buffer.

Assays for Measuring NLRP3 Inflammasome Activation

a) IL-1β ELISA:

  • Use the collected supernatants to quantify the amount of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions. A significant reduction in IL-1β levels in inhibitor-treated wells compared to the vehicle control indicates successful inhibition.

b) Caspase-1 Western Blot:

  • Concentrate the proteins in the collected supernatants.

  • Run the supernatant proteins and cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against the cleaved p20 subunit of caspase-1 (in the supernatant) and pro-caspase-1 (in the lysate). A decrease in the cleaved caspase-1 p20 band in the supernatant of inhibitor-treated samples indicates inhibition.

c) Pyroptosis (LDH) Assay:

  • Use the collected supernatants to measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercially available LDH cytotoxicity assay kit. A reduction in LDH release indicates inhibition of pyroptosis.

Concluding Remarks

The protocols and data presented provide a robust framework for the investigation of NLRP3 inflammasome inhibitors in BMDMs. By following these methodologies, researchers can effectively characterize the potency and mechanism of action of novel compounds targeting the NLRP3 pathway. It is recommended to perform dose-response curves to determine the IC50 of the inhibitor and to include appropriate positive and negative controls in all experiments.

Application Notes and Protocols for In Vivo Studies with NLRP3-IN-30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of NLRP3-IN-30, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. The protocols outlined below are based on established methodologies for studying NLRP3 inhibitors in various preclinical models of inflammatory diseases.

Introduction to this compound

This compound is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound offers a promising tool for investigating the therapeutic potential of NLRP3 inhibition in vivo.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5][6]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and pore-forming toxins, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][4][5][7]

Once assembled, the inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[3]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B Stimuli Stimuli (e.g., ATP, MSU) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation & Oligomerization K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 Inflammasome->caspase1 activates IL1B Mature IL-1β (Secretion) caspase1->IL1B cleaves IL18 Mature IL-18 (Secretion) caspase1->IL18 cleaves Pyroptosis Pyroptosis caspase1->Pyroptosis cleaves GSDMD to induce pro_IL1B Pro-IL-1β pro_IL18 Pro-IL-18 GSDMD Gasdermin D (GSDMD) NLRP3_IN_30 This compound NLRP3_IN_30->NLRP3_active inhibits

Caption: The NLRP3 inflammasome signaling pathway, a two-step process of priming and activation leading to inflammation.

Quantitative Data for this compound

The following table summarizes the known quantitative properties of this compound.

ParameterValueReference
IC50 44.43 nMTargetMol
Oral Bioavailability (F) in mice 83.09%TargetMol

In Vivo Experimental Design with this compound

While specific in vivo efficacy studies for this compound are not yet widely published, a general experimental design can be formulated based on protocols for other well-characterized NLRP3 inhibitors. The following workflow provides a template for assessing the in vivo efficacy of this compound.

Experimental_Workflow General In Vivo Experimental Workflow for this compound cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Administration cluster_induction 3. Disease Induction cluster_monitoring 4. Monitoring & Sample Collection cluster_analysis 5. Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Grouping Randomize into Groups (Vehicle, this compound doses) Animal_Model->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization Administration Administer this compound (e.g., oral gavage, i.p.) Acclimatization->Administration Formulation Prepare this compound Formulation Formulation->Administration Induction Induce NLRP3-dependent Disease Model (e.g., LPS + ATP for peritonitis) Administration->Induction Sample_Collection Collect Samples at Endpoint (Blood, Peritoneal Lavage, Tissues) Induction->Sample_Collection Monitoring Monitor Clinical Signs (e.g., weight loss, temperature) Monitoring->Sample_Collection Cytokine Cytokine Analysis (ELISA) (IL-1β, IL-18, TNF-α) Sample_Collection->Cytokine Histology Histopathological Analysis (Tissue damage, cell infiltration) Sample_Collection->Histology WB Western Blot (Caspase-1, GSDMD cleavage) Sample_Collection->WB Flow Flow Cytometry (Immune cell populations) Sample_Collection->Flow

Caption: A generalized workflow for in vivo testing of the NLRP3 inhibitor, this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments. Note: These are generalized protocols and should be optimized for your specific experimental needs and animal models.

Protocol 1: Formulation and Administration of this compound

Objective: To prepare and administer this compound to experimental animals.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline/PBS)

  • Sterile tubes and syringes

  • Oral gavage needles or appropriate injection needles

Procedure:

  • Formulation Preparation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

    • First, dissolve the required amount of this compound powder in DMSO to create a stock solution.

    • In a separate tube, mix the PEG300, Tween 80, and saline.

    • Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a clear and homogenous solution.

    • Prepare a vehicle-only solution for the control group.

  • Dosage Calculation: Based on the high oral bioavailability of this compound (83.09% in mice), oral administration is a viable route. A starting dose range could be extrapolated from related compounds like NLRP3-IN-24 (10-30 mg/kg, i.p.). A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).

  • Administration:

    • Oral Gavage: Administer the calculated volume of the this compound formulation or vehicle to mice using an appropriate gauge oral gavage needle.

    • Intraperitoneal (i.p.) Injection: Administer the formulation via i.p. injection.

    • The timing of administration will depend on the disease model (e.g., 30-60 minutes prior to the inflammatory challenge).

Protocol 2: LPS-Induced Peritonitis Model in Mice

Objective: To induce an acute, NLRP3-dependent inflammatory response in the peritoneal cavity to evaluate the efficacy of this compound.

Materials:

  • C57BL/6 mice

  • This compound formulation and vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Sterile PBS

  • Anesthesia and euthanasia supplies

Procedure:

  • Priming: Inject mice intraperitoneally with a priming dose of LPS (e.g., 20 mg/kg).

  • Treatment: 3-4 hours after LPS priming, administer this compound or vehicle via the chosen route (e.g., oral gavage).

  • Activation: 30-60 minutes after treatment, inject mice intraperitoneally with an activating dose of ATP (e.g., 15 mM in sterile PBS).

  • Sample Collection: 1-2 hours after ATP injection, euthanize the mice.

  • Peritoneal Lavage: Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Massage the abdomen gently, then aspirate the peritoneal fluid.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Use the supernatant for cytokine analysis (IL-1β, IL-18, TNF-α) by ELISA.

    • Lyse the cell pellet for Western blot analysis of cleaved caspase-1.

    • Use the cells for flow cytometry to analyze immune cell populations (e.g., neutrophils, macrophages).

Protocol 3: Monosodium Urate (MSU) Crystal-Induced Peritonitis

Objective: To model gouty inflammation, which is highly dependent on NLRP3 activation by MSU crystals.[1]

Materials:

  • C57BL/6 mice

  • This compound formulation and vehicle

  • Monosodium urate (MSU) crystals (prepared and sterilized)

  • Sterile PBS

Procedure:

  • Treatment: Administer this compound or vehicle to the mice.

  • Induction: 1 hour after treatment, inject a suspension of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS) intraperitoneally.

  • Sample Collection: 6-12 hours after MSU injection, euthanize the mice and perform peritoneal lavage as described in Protocol 2.

  • Analysis: Analyze the peritoneal lavage fluid for inflammatory cell influx (neutrophils) by flow cytometry and cytokine levels (IL-1β) by ELISA.

Data Presentation: Example Quantitative Data from In Vivo Studies with Other NLRP3 Inhibitors

The following table presents example data from published studies on other NLRP3 inhibitors to provide a reference for expected outcomes.

Animal ModelNLRP3 InhibitorDose & RouteKey Findings
LPS/ATP-induced Peritonitis (Mouse) NT-024910 mg/kg, oral~90% reduction in peritoneal IL-1β levels.[8]
MSU-induced Peritonitis (Mouse) CY-0950 mg/kg, oralSignificant reduction in peritoneal neutrophil influx and IL-1β levels.
DNBS-induced Colitis (Rat) INF3925 mg/kg, oralSignificant reduction in colonic MPO activity and IL-1β levels.[9]
Hutchinson–Gilford Progeria (Mouse) MCC95020 mg/kg/day, i.p.19.2% increase in mean lifespan and reduced systemic IL-1β.[10]

Summary and Conclusion

This compound is a potent and orally bioavailable NLRP3 inflammasome inhibitor with significant potential for in vivo research. While specific efficacy data for this compound is still emerging, the provided protocols, based on established methodologies for other NLRP3 inhibitors, offer a robust framework for its evaluation in various preclinical models of inflammation. Researchers are encouraged to perform dose-response and pharmacokinetic studies to optimize the experimental conditions for their specific models. The successful application of this compound in these models will contribute to a better understanding of the role of the NLRP3 inflammasome in disease and the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition in Sepsis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: While the topic specifies "NLRP3-IN-30," extensive literature searches did not yield specific data on the application of this compound in sepsis animal models. Therefore, these application notes and protocols are based on the well-characterized NLRP3 inhibitor, MCC950, and studies involving NLRP3 knockout (Nlrp3-/-) mice. This information is intended to serve as a comprehensive guide for studying the therapeutic potential of NLRP3 inflammasome inhibition in preclinical sepsis models.

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2] The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5][6] While crucial for host defense, excessive NLRP3 inflammasome activation can contribute to the overwhelming inflammatory response and tissue damage seen in sepsis.[4] Inhibition of the NLRP3 inflammasome is, therefore, a promising therapeutic strategy for sepsis.

Mechanism of Action of NLRP3 Inflammasome in Sepsis

The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway.[4] The "activation" signal, triggered by various stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7] This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][5] These cytokines amplify the inflammatory cascade, contributing to sepsis pathophysiology.

NLRP3 Signaling Pathway in Sepsis

NLRP3_Pathway cluster_signals Initiating Signals cluster_priming Priming (Signal 1) cluster_activation Activation & Assembly (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds DAMPs DAMPs (e.g., ATP) NLRP3 NLRP3 DAMPs->NLRP3 activates NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b translates to NLRP3_mRNA->NLRP3 translates to Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b cleaves Pro_IL18 pro-IL-18 Casp1->Pro_IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation & Sepsis IL1b->Inflammation IL18->Inflammation Pyroptosis->Inflammation

Caption: NLRP3 inflammasome activation pathway in sepsis.

Application Notes: NLRP3 Inhibition in Preclinical Sepsis Models

Inhibition of the NLRP3 inflammasome has shown significant therapeutic potential in various animal models of sepsis.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[3]

  • Improved Survival: Genetic deficiency of NLRP3 (Nlrp3-/- mice) confers resistance to CLP-induced lethality compared to wild-type mice.[3][8]

  • Reduced Systemic Inflammation: Nlrp3-/- mice subjected to CLP exhibit decreased plasma levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3][8]

  • Amelioration of Organ Injury: Treatment with the NLRP3 inhibitor MCC950 in a rat CLP model significantly reduces renal and pulmonary injury.[1] For instance, MCC950 treatment decreased the wet/dry lung weight ratio, an indicator of pulmonary edema.[1]

  • Modulation of Platelet Activation: Sepsis-induced platelet activation is attenuated by NLRP3 inhibition. In CLP rats, MCC950 treatment reduced the percentage of activated platelets.[1][2]

Lipopolysaccharide (LPS) Challenge Model

The LPS challenge model is used to study the acute inflammatory response to a key component of Gram-negative bacteria.

  • Reduced Cytokine Production: Inhibition of the NLRP3 inflammasome in various cell types and in vivo models leads to a significant reduction in IL-1β production upon LPS stimulation.[9][10]

Data Presentation

The following tables summarize quantitative data from representative studies on NLRP3 inhibition in sepsis animal models.

Table 1: Effect of MCC950 on Platelet Activation and Organ Injury in CLP Rat Model

ParameterSham GroupCLP GroupCLP + MCC950 Group
Platelet Activation (%) 8 ± 0.816 ± 19 ± 1
Plasma IL-1β (pg/mL) Undetectable150 ± 2550 ± 10
Plasma IL-18 (pg/mL) 200 ± 50800 ± 100300 ± 75
Lung Wet/Dry Ratio 4.2 ± 0.26.7 ± 0.73.5 ± 0.4
Data are presented as mean ± SEM. Data adapted from Cornelius DC, et al. (2020).[1]

Table 2: Effect of NLRP3 Deficiency on Plasma Cytokine Levels in CLP Mouse Model

CytokineWild-Type (CLP)Nlrp3-/- (CLP)
IL-1β (pg/mL) ~150~50
TNF-α (pg/mL) ~2500~1000
IL-6 (pg/mL) ~40000~20000
Approximate values derived from graphical data in Lee S, et al. (2016).[3]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Rats

This protocol describes the induction of polymicrobial sepsis in rats and the administration of an NLRP3 inhibitor.

Materials:

  • Male Sprague-Dawley rats (300-325 g)

  • Isoflurane anesthesia

  • Surgical instruments

  • 3-0 silk suture

  • 23-gauge needle

  • NLRP3 inhibitor (e.g., MCC950)

  • Vehicle (e.g., saline)

  • Buprenorphine for analgesia

  • Broad-spectrum antibiotic (e.g., Naxcel)

Procedure:

  • Anesthetize the rat using isoflurane.

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum below the ileocecal valve with a 3-0 silk suture.

  • Puncture the cecum once with a 23-gauge needle.[3]

  • Gently squeeze the cecum to extrude a small amount of fecal matter.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer the NLRP3 inhibitor (e.g., MCC950 at 50 mg/kg/day, i.p.) or vehicle daily for the duration of the experiment.[1][2]

  • Administer pre-heated saline (20 ml/kg) for fluid resuscitation.[1]

  • Administer buprenorphine for pain management and a broad-spectrum antibiotic daily.[1]

  • Monitor the animals for signs of sepsis and survival.

  • At the experimental endpoint (e.g., 72 hours), collect blood and organs for analysis.[1]

Sham Operation Control:

  • Perform the same surgical procedure, including laparotomy and exposure of the cecum, but without ligation and puncture.

Experimental Workflow for CLP Model

CLP_Workflow start Start animal_prep Animal Preparation (Sprague-Dawley Rats) start->animal_prep randomization Randomization (Sham, CLP, CLP+Inhibitor) animal_prep->randomization anesthesia Anesthesia (Isoflurane) randomization->anesthesia surgery Surgical Procedure (Midline Laparotomy) anesthesia->surgery clp Cecal Ligation & Puncture (CLP Group) surgery->clp sham Sham Procedure (No Ligation/Puncture) surgery->sham closure Abdominal Closure clp->closure sham->closure treatment Treatment Administration (NLRP3 Inhibitor or Vehicle) closure->treatment monitoring Post-operative Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint (e.g., 72 hours) monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Data Analysis (Cytokines, Organ Injury Markers) collection->analysis end End analysis->end

References

Application Notes and Protocols for NLRP3 Inhibition in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "NLRP3-IN-30": Publicly available scientific literature does not contain specific data or protocols for a compound designated "this compound". The following application notes and protocols are based on the extensive research conducted with MCC950 (also known as CRID3), a potent and selective small molecule inhibitor of the NLRP3 inflammasome. MCC950 is a well-characterized tool compound and its experimental applications are likely to be highly relevant for researchers working with other novel NLRP3 inhibitors.

Introduction to NLRP3 in Neuroinflammation

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2][3] In the central nervous system (CNS), its activation in microglia and astrocytes is implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and traumatic brain injury (TBI).[1][4][5][6][7] Dysregulation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2][5][8] Consequently, targeting the NLRP3 inflammasome with small molecule inhibitors has emerged as a promising therapeutic strategy to mitigate detrimental neuroinflammation.[4][7]

Application Notes

NLRP3 inhibitors, exemplified by MCC950, have demonstrated significant therapeutic potential across a range of preclinical neuroinflammation models. These compounds typically work by directly preventing the assembly and activation of the NLRP3 inflammasome complex.

Models of Neuroinflammation Where NLRP3 Inhibition is Applicable:
  • Traumatic Brain Injury (TBI): In murine models of TBI, NLRP3 inflammasome activation is a key driver of the secondary injury cascade, contributing to neuroinflammation, brain edema, and neuronal cell death.[4][9] Treatment with NLRP3 inhibitors has been shown to reduce lesion volume, alleviate brain edema, and improve long-term motor and cognitive functions.[9]

  • Alzheimer's Disease (AD): The accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau are known activators of the NLRP3 inflammasome in microglia.[2][10] Inhibition of NLRP3 has been shown to reduce Aβ deposition, decrease neuroinflammation, and rescue cognitive deficits in transgenic mouse models of AD.[11][12]

  • Parkinson's Disease (PD): In PD models, α-synuclein aggregates can activate the NLRP3 inflammasome in microglia, leading to the degeneration of dopaminergic neurons.[3] NLRP3 inhibition has been demonstrated to protect against dopaminergic neuron loss and improve motor function in these models.[3][13]

  • Multiple Sclerosis (MS): The NLRP3 inflammasome is implicated in the pathogenesis of MS and its animal model, experimental autoimmune encephalomyelitis (EAE).[5][6] Pharmacological inhibition of NLRP3 can ameliorate the severity of EAE.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing NLRP3 inhibitors in various neuroinflammation models.

Table 1: In Vivo Efficacy of NLRP3 Inhibitors in Neuroinflammation Models

ModelSpeciesInhibitorDoseRouteKey FindingsReference
Traumatic Brain Injury (CCI)MouseMCC95050 mg/kgIPReduced cortical levels of NLRP3, caspase-1, and IL-1β at 24h post-TBI.[4]
Traumatic Brain InjuryMouseBAY 11-7082Not SpecifiedNot SpecifiedDecreased IL-1β and caspase-1 levels, and reduced brain damage.[16]
Alzheimer's Disease (TgCRND8)MouseJC-12450 mg/kg/dayIPInhibited caspase-1 activation and reduced amyloid deposition.[11]
Alzheimer's Disease (APP/PS1)MouseCRID3 (MCC950)Not SpecifiedNot SpecifiedPrevented IL-1β production, reduced Aβ deposition, and rescued memory impairments.[12]
Parkinson's Disease (MPTP)MouseNLRP3 KnockoutN/AN/AResistant to loss of nigral dopaminergic neurons, with reduced caspase-1 activation and IL-1β/IL-18 secretion.[13]
Parkinson's Disease (LPS-induced)RatAc-YVAD-CMK (Caspase-1 inhibitor)Not SpecifiedMicroinjectionReduced expression of NLRP3 inflammasome proteins and improved the number of dopaminergic neurons.[13]

Experimental Protocols

Protocol 1: In Vivo Evaluation of an NLRP3 Inhibitor in a Murine Model of Traumatic Brain Injury (TBI)

This protocol is a generalized procedure based on methodologies described for controlled cortical impact (CCI) models.

1. Animals:

  • Adult male C57BL/6 mice (8-10 weeks old).

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least 7 days before experimental procedures.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. TBI Procedure (Controlled Cortical Impact):

  • Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

  • Place the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp and expose the skull.

  • Perform a craniotomy (e.g., 4 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures.

  • Induce a cortical impact using a pneumatic impactor device (e.g., 3 mm tip diameter, 1.0 mm impact depth, 4 m/s velocity).

  • Immediately after the impact, replace the scalp and suture the incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

3. NLRP3 Inhibitor Administration:

  • Prepare the NLRP3 inhibitor (e.g., MCC950) in a suitable vehicle (e.g., sterile saline or PBS).

  • Administer the inhibitor via intraperitoneal (IP) injection at a predetermined dose (e.g., 50 mg/kg).

  • The timing of administration can be varied (e.g., 1 hour and 6 hours post-TBI) to assess the therapeutic window.

  • Administer vehicle to the control group.

4. Outcome Measures:

  • Neurological Deficit Scoring: Assess motor and neurological function at various time points (e.g., 24h, 72h, 7 days) post-TBI using a standardized scoring system (e.g., Neurological Severity Score).[17]

  • Brain Water Content: At 24 or 72 hours post-TBI, euthanize a subset of animals, remove the brains, and measure the wet and dry weight of the injured hemisphere to determine brain edema.

  • Lesion Volume Measurement: At a terminal time point (e.g., 7 days), perfuse the animals with paraformaldehyde, collect the brains, and perform histological staining (e.g., Nissl staining) on brain sections to quantify the lesion volume.

  • Immunohistochemistry: Use brain sections to stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and NLRP3 inflammasome components.

  • ELISA/Western Blot: Collect brain tissue from the peri-contusional cortex at various time points to quantify the levels of IL-1β, caspase-1, and other inflammatory markers.

Protocol 2: In Vitro Assessment of NLRP3 Inflammasome Activation in Primary Microglia

1. Primary Microglia Culture:

  • Isolate primary microglia from the cortices of neonatal (P0-P2) mouse pups.

  • Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

  • After 10-14 days, harvest the microglia by gentle shaking.

  • Plate the microglia in appropriate culture plates for subsequent experiments.

2. Inflammasome Activation Assay:

  • Priming (Signal 1): Prime the microglia with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]

  • Inhibitor Treatment: Pre-treat the cells with the NLRP3 inhibitor (e.g., this compound or MCC950) at various concentrations for 1 hour.

  • Activation (Signal 2): Stimulate the primed microglia with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.[8]

3. Measurement of Inflammasome Activation:

  • IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

  • Caspase-1 Activity: Measure caspase-1 activity in the cell lysate or supernatant using a fluorometric activity assay.

  • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

  • Western Blot Analysis: Analyze cell lysates for the cleaved forms of caspase-1 (p20) and IL-1β (p17), and the supernatant for secreted IL-1β.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_activation Signal 2 (Activation) DAMPs DAMPs / PAMPs (e.g., Aβ, α-synuclein, ATP) TLR4 TLR4 DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene IL1b Mature IL-1β IL-18 Pro_IL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pyroptosis->Neuroinflammation K_efflux K+ Efflux K_efflux->Inflammasome ROS Mitochondrial ROS ROS->Inflammasome Lysosomal_damage Lysosomal Damage Lysosomal_damage->Inflammasome Inhibitor NLRP3 Inhibitor (e.g., MCC950) Inhibitor->Inflammasome Inhibits Assembly

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow Experimental Workflow for Evaluating an NLRP3 Inhibitor start Start model Induce Neuroinflammation Model (e.g., TBI, AD, PD, MS) start->model treatment Administer NLRP3 Inhibitor or Vehicle (Control) model->treatment behavior Behavioral & Functional Assessments treatment->behavior tissue Tissue Collection (Brain, CSF, Blood) behavior->tissue histology Histology & Immunohistochemistry (Lesion volume, Cell counts) tissue->histology biochemistry Biochemical Analysis (ELISA, Western Blot for IL-1β, Caspase-1) tissue->biochemistry data Data Analysis & Interpretation histology->data biochemistry->data end End data->end

Caption: Workflow for NLRP3 Inhibitor Evaluation.

References

Application Notes and Protocols for NLRP3 Inhibition in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for a specific NLRP3 inhibitor designated "Nlrp3-IN-30" did not yield any publicly available data or scientific literature. Therefore, these application notes and protocols have been generated using MCC950 , a potent, selective, and well-characterized NLRP3 inflammasome inhibitor, as a representative compound for researchers studying the role of the NLRP3 inflammasome in autoimmune diseases. The principles and protocols outlined here are broadly applicable to other selective NLRP3 inhibitors.

Introduction to NLRP3 and its Role in Autoimmune Diseases

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[3] This assembly, which includes the adaptor protein ASC and pro-caspase-1, leads to the activation of caspase-1.[2][4] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18.[3] This process also induces a form of inflammatory cell death known as pyroptosis.[2]

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and multiple sclerosis.[5][6] The excessive production of IL-1β and IL-18 contributes to the chronic inflammation and tissue damage characteristic of these diseases.[5] Therefore, the development of specific NLRP3 inhibitors is a promising therapeutic strategy for the treatment of autoimmune diseases.[7]

MCC950: A Potent and Selective NLRP3 Inhibitor

MCC950 is a diarylsulfonylurea-containing compound that is a potent and selective inhibitor of the NLRP3 inflammasome.[8] It directly targets the NLRP3 protein, preventing its ATP hydrolysis and subsequent activation and assembly of the inflammasome complex.[1]

Data Presentation: Quantitative Data for NLRP3 Inhibitors

The following table summarizes the inhibitory potency of MCC950 and other selected NLRP3 inhibitors from the literature. This data is crucial for determining appropriate experimental concentrations.

InhibitorCell TypeActivator(s)ReadoutIC50Reference
MCC950 Mouse BMDMsLPS + ATPIL-1β release7.5 nM[9]
MCC950 Human PBMCsLPS + NigericinIL-1β release8.1 nMNot explicitly in results
MCC950 Mouse MicrogliaLPS + ATPIL-1β release60 nM[10]
CY-09 Mouse BMDMsNot specifiedIL-1β release6 µM[9]
OLT1177 (Dapansutrile) Not specifiedNot specifiedIL-1β releaseNot specified[5]
INF39 Not specifiedNot specifiedIL-1β release10 µM[9]
Fc11a-2 THP-1 cellsLPS + ATPIL-1β & IL-18 release~10 µM[8]

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.

Signaling Pathways and Experimental Workflows

Diagrams of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for testing NLRP3 inhibitors.

NLRP3_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome NLRP3 Inflammasome Assembly & Activity cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs1->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1b Upregulation Pro_IL1b_cleavage pro-IL-1β PAMPs_DAMPs2 PAMPs / DAMPs (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Ca2+ Influx PAMPs_DAMPs2->Ion_Flux ROS Mitochondrial ROS PAMPs_DAMPs2->ROS NLRP3_inactive Inactive NLRP3 Ion_Flux->NLRP3_inactive ROS->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1b_cleavage Cleavage Pro_IL18_cleavage pro-IL-18 Casp1->Pro_IL18_cleavage Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Inflammasome->Casp1 Cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibition IL1b IL-1β Inflammation Inflammation IL1b->Inflammation IL18 IL-18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by MCC950.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor 3. Inhibitor Treatment (e.g., MCC950) Priming->Inhibitor Activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) Inhibitor->Activation Supernatant 5. Supernatant Collection Activation->Supernatant Cell_Lysate 6. Cell Lysate Preparation Activation->Cell_Lysate Analysis 7. Analysis Supernatant->Analysis ELISA (IL-1β, IL-18) LDH Assay (Pyroptosis) Cell_Lysate->Analysis Western Blot (Caspase-1, GSDMD) InVivo_Analysis 5. Analysis Animal_Model 1. Autoimmune Disease Model (e.g., EAE, CIA) Treatment 2. Treatment (Vehicle vs. MCC950) Animal_Model->Treatment Monitoring 3. Disease Monitoring (Clinical Score, Histology) Treatment->Monitoring Sample_Collection 4. Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Sample_Collection->InVivo_Analysis Cytokine Profiling Immunohistochemistry Flow Cytometry

Caption: General experimental workflow for evaluating NLRP3 inhibitors in vitro and in vivo.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.

Materials:

  • Bone marrow cells from mice

  • L-929 conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • MCC950

  • ELISA kits for mouse IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting

Protocol:

  • Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS and 20% L-929 conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.

  • Priming (Signal 1):

    • Seed the differentiated BMDMs in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Prime the cells with LPS (1 µg/mL) for 3-4 hours.[10]

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.[10]

  • Sample Collection:

    • Carefully collect the cell culture supernatants for cytokine and LDH analysis.

    • Lyse the cells with appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity assay kit.

    • Western Blotting: Analyze the cell lysates for the cleavage of caspase-1 (p20 subunit) and Gasdermin D (GSDMD-N terminal fragment) by Western blotting.

In Vivo Evaluation of MCC950 in a Model of Autoimmune Disease

This protocol provides a general framework for assessing the efficacy of an NLRP3 inhibitor in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Materials:

  • C57BL/6 mice

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • MCC950

  • Vehicle for MCC950 (e.g., saline with 0.5% methylcellulose)

  • Equipment for animal scoring, tissue collection, and analysis (histology, flow cytometry, etc.)

Protocol:

  • Induction of EAE:

    • Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Begin treatment with MCC950 (e.g., 10-50 mg/kg, administered intraperitoneally or orally) or vehicle daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).

  • Sample Collection and Analysis at Endpoint:

    • At the peak of the disease or a pre-determined endpoint, euthanize the mice and collect blood, spleen, and central nervous system (CNS) tissue.

    • Histology: Analyze spinal cord sections for immune cell infiltration and demyelination using H&E and Luxol Fast Blue staining.

    • Flow Cytometry: Isolate immune cells from the CNS and spleen and analyze the populations of T cells (Th1, Th17), and myeloid cells by flow cytometry.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-17, IFN-γ) in the serum or from ex vivo re-stimulated splenocytes.

Concluding Remarks

The study of NLRP3 inflammasome inhibitors like MCC950 in the context of autoimmune diseases is a rapidly advancing field. The protocols and data presented here provide a foundational framework for researchers to investigate the therapeutic potential of targeting this critical inflammatory pathway. Careful experimental design, including appropriate controls and a combination of in vitro and in vivo models, is essential for elucidating the precise role of the NLRP3 inflammasome in specific autoimmune conditions and for the development of novel therapeutics.

References

Troubleshooting & Optimization

Preventing Nlrp3-IN-30 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-30. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome, with an IC50 of 44.43 nM.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing pro-inflammatory cytokines like IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5][6] this compound likely exerts its inhibitory effect by interacting with the NACHT domain of the NLRP3 protein, which is essential for its oligomerization and activation.[6]

Q2: I am observing precipitation of this compound in my cell culture media. What is the likely cause?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[7][8] It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Troubleshooting Guide: Preventing Precipitation

Issue: this compound is precipitating out of solution upon addition to my cell culture media.

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Step 1: Verify Stock Solution Preparation and Storage

Proper preparation and storage of the stock solution are critical to prevent issues downstream.

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound (C19H17F3N4O2) is approximately 402.37 g/mol .

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1]

Step 2: Optimize the Final Working Concentration

The final concentration of this compound in your cell culture media should not exceed its aqueous solubility limit.

  • Recommendation: Start with a low final concentration (e.g., in the nanomolar range, close to its IC50 of 44.43 nM) and gradually increase it if necessary.[1][2] Perform a dose-response experiment to determine the lowest effective concentration for your specific cell type and experimental conditions.

Step 3: Proper Dilution Technique

The method of diluting the DMSO stock solution into the aqueous media is crucial.

  • Best Practice:

    • Warm the cell culture media to 37°C.

    • Pipette the required volume of the this compound DMSO stock solution directly into the pre-warmed media.

    • Immediately and gently mix the media by swirling or inverting the tube to facilitate rapid and even dispersion of the compound. Avoid vigorous vortexing which can cause shearing of cells and proteins.

    • Ensure the final concentration of DMSO in the media is kept to a minimum (ideally ≤ 0.1%) as DMSO can have cytotoxic effects.

Step 4: Consider the Use of a Surfactant or Co-solvent (for in vivo or specialized in vitro applications)

For challenging solubility issues, particularly in in vivo studies, the use of surfactants or co-solvents can be beneficial. However, their use in cell culture should be carefully validated for potential toxicity.

  • Example Formulation (for in vivo use): A common vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][8] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] The suitability of such formulations for your specific cell culture experiments must be determined empirically.

Quantitative Data Summary

The following table summarizes the available solubility and potency data for this compound.

ParameterValueSolvent/ConditionsSource
IC50 44.43 nMIn vitro assay[1][2]
Stock Solution Solvent DMSOHigh-purity, anhydrous[7][8]
In Vivo Formulation Example ≥ 0.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[8]

Signaling Pathway and Experimental Workflow Diagrams

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which is the target of this compound. The pathway is initiated by a priming signal (Signal 1) followed by an activation signal (Signal 2).

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ pro-IL-1β & NLRP3 Expression NFkB->NLRP3_exp NLRP3_active NLRP3 Activation & Oligomerization NLRP3_exp->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC Recruitment ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 IL1b_mature Mature IL-1β (Inflammation) Casp1_active->IL1b_mature cleaves GSDMD_pore GSDMD Pore Formation (Pyroptosis) Casp1_active->GSDMD_pore cleaves Inflammasome->Casp1_active cleavage IL1b_pro pro-IL-1β IL1b_pro->IL1b_mature GSDMD_pro Gasdermin-D GSDMD_pro->GSDMD_pore Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Preventing this compound Precipitation

This workflow provides a logical sequence of steps to minimize the risk of this compound precipitation during your cell culture experiments.

Precipitation_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot & Store at -20°C / -80°C prep_stock->store_stock determine_conc Determine Lowest Effective Working Concentration (Dose-Response) store_stock->determine_conc prepare_media Pre-warm Cell Culture Media to 37°C determine_conc->prepare_media dilute Dilute Stock Directly into Pre-warmed Media prepare_media->dilute mix Gently & Immediately Mix dilute->mix check_precip Visually Inspect for Precipitation mix->check_precip proceed Proceed with Experiment check_precip->proceed No Precipitation troubleshoot Troubleshoot: - Lower Concentration - Re-evaluate Stock check_precip->troubleshoot Precipitation Observed troubleshoot->determine_conc

Caption: A logical workflow to prevent this compound precipitation in cell culture experiments.

References

Technical Support Center: NLRP3-IN-30 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-30. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with this potent, covalent NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Compound A14, is a potent and selective covalent inhibitor of the NLRP3 inflammasome. It functions by forming a covalent bond with a specific cysteine residue on the NLRP3 protein. This irreversible binding prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β and IL-18. The reported IC50 for this compound is 44.43 nM.[1][2]

Q2: What is the typical experimental workflow for generating a dose-response curve with this compound?

A2: A standard workflow involves priming cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression. This is followed by a pre-incubation period with varying concentrations of this compound to allow for covalent bond formation. Finally, the NLRP3 inflammasome is activated with a stimulus such as nigericin or ATP. The inhibitory effect is then quantified by measuring the levels of secreted IL-1β in the cell supernatant using an ELISA.

Q3: Why is a pre-incubation step necessary for this compound?

A3: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. A pre-incubation period is crucial to allow the compound sufficient time to enter the cells and form a stable, covalent bond with the NLRP3 protein. The optimal pre-incubation time should be determined experimentally but typically ranges from 30 to 120 minutes for covalent inhibitors.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use to minimize potential issues with solubility and stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound dose-response curves.

Problem Potential Cause(s) Recommended Solution(s)
No or weak inhibition at expected concentrations Inadequate pre-incubation time.As a covalent inhibitor, this compound requires sufficient time to bind to its target. Increase the pre-incubation time with the inhibitor before adding the NLRP3 activator. Test a time course (e.g., 30, 60, 120 minutes) to determine the optimal pre-incubation period for your cell type and experimental conditions.[3]
Ineffective NLRP3 inflammasome activation.Ensure that your positive controls (no inhibitor) show a robust induction of IL-1β. Verify the activity of your LPS and NLRP3 activator (e.g., Nigericin, ATP). Optimize the priming and activation steps for your specific cell line.[4][5]
Compound degradation or precipitation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a lower concentration of serum in your media during the treatment period.
Steep or unusual dose-response curve shape "Stoichiometric" inhibition due to high potency.For highly potent or covalent inhibitors, the IC50 can be influenced by the concentration of the target protein. This can result in a steeper than expected dose-response curve. This is a characteristic of some covalent inhibitors and may not indicate an experimental artifact.[6]
Cytotoxicity at higher concentrations.High concentrations of any compound can induce cell death, leading to a sharp drop-off in the dose-response curve that is not due to specific inhibition of NLRP3. It is crucial to perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your dose-response experiment to identify the concentration range where this compound is non-toxic to your cells.[7]
Off-target effects.Covalent inhibitors have the potential for off-target binding.[6][7] To confirm that the observed inhibition is specific to the NLRP3 pathway, you can measure the levels of other cytokines, such as TNF-α, which are not dependent on the NLRP3 inflammasome. This compound should not significantly affect the secretion of these cytokines.
High variability between replicates Inconsistent cell seeding or stimulation.Ensure uniform cell seeding density across all wells. When adding reagents, especially viscous ones like nigericin, ensure proper mixing. Use a multichannel pipette for adding reagents to minimize timing differences between wells.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Reagent quality.Ensure all reagents, including LPS, NLRP3 activators, and the inhibitor itself, are of high quality and have not expired. Aliquot reagents to avoid contamination and repeated freeze-thaw cycles.[5]

Experimental Protocols

Detailed Protocol for this compound Dose-Response Curve Generation in THP-1 Cells

This protocol provides a starting point for establishing a dose-response curve for this compound. Optimization of concentrations and incubation times may be necessary for your specific experimental setup.

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

2. Priming:

  • Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

3. Inhibitor Pre-incubation:

  • Prepare a serial dilution of this compound in serum-free medium. A suggested concentration range to start with is 1 nM to 10 µM.

  • After the LPS priming, gently wash the cells with PBS and then add the medium containing the different concentrations of this compound.

  • Pre-incubate the cells with the inhibitor for 60 minutes at 37°C. This pre-incubation time may need to be optimized.

4. NLRP3 Inflammasome Activation:

  • Prepare a working solution of an NLRP3 activator. For example, 5 µM Nigericin or 5 mM ATP.

  • Add the activator to the wells containing the inhibitor and incubate for 1-2 hours at 37°C.

5. Sample Collection and Analysis:

  • After the activation period, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatants for analysis.

  • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Plot the IL-1β concentration against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation

Table 1: Example Data for this compound Dose-Response Curve

This compound (nM)Log [Inhibitor]IL-1β (pg/mL) - Replicate 1IL-1β (pg/mL) - Replicate 2IL-1β (pg/mL) - Replicate 3Mean IL-1β (pg/mL)% Inhibition
0 (Vehicle)N/A15201480155015170
1014501420148014504.4
101110011501120112326.0
501.775078073075350.3
100245048046046369.5
5002.715016014015090.1
100038090858594.4
1000045055525296.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b Transcription NLRP3_protein NLRP3 (inactive) NFkB->NLRP3_protein Transcription IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Conformational Change Activator Nigericin / ATP Activator->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induction NLRP3_IN_30 This compound NLRP3_IN_30->NLRP3_active Covalent Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow start Start differentiate Differentiate THP-1 cells with PMA (24-48h) start->differentiate prime Prime cells with LPS (e.g., 1 µg/mL, 3-4h) differentiate->prime preincubate Pre-incubate with serial dilutions of this compound (e.g., 60 min) prime->preincubate activate Activate NLRP3 with Nigericin or ATP (1-2h) preincubate->activate collect Collect Supernatants activate->collect elisa Measure IL-1β by ELISA collect->elisa analyze Analyze Data: Plot Dose-Response Curve and calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental Workflow for this compound Dose-Response Curve Optimization.

References

Technical Support Center: Cell Viability Assays with NLRP3-IN-X Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The following guide has been developed to address common challenges encountered when assessing cell viability in the context of NLRP3 inflammasome inhibition. As specific information on "Nlrp3-IN-30" is not widely available in the public domain, this document uses "NLRP3-IN-X" as a representative, potent, and specific small molecule inhibitor of the NLRP3 inflammasome. The principles, protocols, and troubleshooting advice provided are based on established knowledge of NLRP3 biology and common characteristics of NLRP3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NLRP3-IN-X?

NLRP3-IN-X is a potent and selective inhibitor of the NLRP3 inflammasome. It functions by directly binding to the NLRP3 protein, preventing its conformational changes required for inflammasome assembly. This inhibition blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] By preventing inflammasome formation, NLRP3-IN-X also inhibits pyroptosis, a form of inflammatory cell death.[3]

Q2: I am observing decreased cell viability with NLRP3-IN-X treatment alone, even without an inflammasome activator. Is this expected?

While NLRP3-IN-X is designed to be non-toxic, some off-target effects or cell-type-specific sensitivities can lead to decreased viability at higher concentrations. It is crucial to determine the optimal, non-toxic concentration of NLRP3-IN-X for your specific cell line by performing a dose-response curve (e.g., using an MTT or MTS assay) with the inhibitor alone.

Q3: Can NLRP3-IN-X interfere with the readouts of my cell viability assay?

This is a critical consideration. For colorimetric assays like MTT, the inhibitor itself could potentially interact with the tetrazolium salt or the formazan product. For LDH assays, which measure membrane integrity, the inhibitor could have membrane-stabilizing or -destabilizing effects unrelated to pyroptosis. It is recommended to run appropriate controls, such as incubating NLRP3-IN-X with the assay reagents in a cell-free system, to rule out direct interference.

Q4: My LDH release is not decreasing as much as expected with NLRP3-IN-X treatment after NLRP3 activation. What could be the reason?

Several factors could contribute to this observation:

  • Insufficient Inhibition: The concentration of NLRP3-IN-X may be too low to fully inhibit NLRP3 activation. Consider increasing the concentration based on your dose-response data.

  • Alternative Cell Death Pathways: The stimulus you are using to activate the NLRP3 inflammasome might also be inducing other forms of cell death, such as apoptosis or necroptosis, which are not inhibited by NLRP3-IN-X.[4]

  • Late-Stage Cell Death: If the cells have already undergone significant membrane damage before the LDH assay is performed, the protective effects of NLRP3-IN-X may be masked.

Troubleshooting Guides

Problem 1: High Background in LDH Assay
Possible Cause Troubleshooting Step
Serum in Culture Media: Serum contains high levels of LDH, which can increase background readings.[5] For the final stages of the experiment, switch to serum-free or low-serum media.[5]
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading of the LDH assay.[5] Use phenol red-free medium for the experiment.[5]
Cell Lysis due to Handling: Excessive pipetting or harsh washing steps can cause premature cell lysis. Handle cells gently.
Contamination: Microbial contamination can lead to cell death and LDH release. Regularly check for and address any contamination.
Problem 2: Inconsistent Results in MTT/MTS Assays
Possible Cause Troubleshooting Step
Variable Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in results. Ensure a homogenous cell suspension and careful plating.
Incomplete Solubilization of Formazan Crystals (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate. Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
Presence of Reducing Agents: Compounds in the media or the inhibitor itself that have reducing properties can interfere with the tetrazolium salt reduction, leading to false positives. Run a cell-free control with your inhibitor and media to check for direct reduction of the assay reagent.
Metabolic State of Cells: The metabolic activity of cells can be affected by factors other than viability, such as nutrient depletion or differentiation. Ensure consistent culture conditions and that cells are in a logarithmic growth phase.

Experimental Protocols

Protocol 1: Determining Optimal NLRP3-IN-X Concentration using MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of NLRP3-IN-X in culture medium. Add the dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm.

Protocol 2: Assessing the Effect of NLRP3-IN-X on NLRP3-Mediated Cell Death using LDH Assay
  • Cell Plating and Priming: Seed cells (e.g., macrophages) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 expression.[6]

  • Inhibitor Pre-treatment: Add the pre-determined optimal concentration of NLRP3-IN-X to the appropriate wells and incubate for 1 hour.[5]

  • NLRP3 Activation: Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (5 mM), to the wells.[5][7]

  • Controls: Include the following controls:

    • Untreated cells (low control)

    • Cells treated with lysis buffer (high control)

    • Cells with LPS and activator only

    • Cells with LPS and NLRP3-IN-X only

  • Incubation: Incubate for the appropriate time for the chosen activator (e.g., 1-2 hours for Nigericin).[5]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Effect of NLRP3-IN-X on Cell Viability (MTT Assay)

NLRP3-IN-X Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
0.198 ± 4.8
195 ± 5.5
1092 ± 6.1
5075 ± 7.3
10055 ± 8.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of NLRP3-Mediated LDH Release by NLRP3-IN-X

Treatment GroupLDH Release (% of Maximum)
Untreated5 ± 1.2
LPS + Nigericin85 ± 7.5
LPS + Nigericin + NLRP3-IN-X (10 µM)20 ± 3.1
LPS only8 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B ↑ pro-IL-1β & NLRP3 mRNA NFkB->NLRP3_proIL1B Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 Inflammasome->Casp1 NLRP3_IN_X NLRP3-IN-X NLRP3_IN_X->NLRP3_active Inhibits IL1B IL-1β Release Casp1->IL1B Cleavage Pyroptosis Pyroptosis (LDH Release) Casp1->Pyroptosis Cleavage proIL1B pro-IL-1β proIL1B->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: The canonical two-signal pathway for NLRP3 inflammasome activation and its inhibition by NLRP3-IN-X.

Experimental Workflow for Assessing NLRP3-IN-X Efficacy

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_viability Parallel Viability Control Seed Seed Macrophages Prime Prime with LPS (Signal 1) Seed->Prime Inhibit Pre-treat with NLRP3-IN-X Prime->Inhibit Activate Activate with Nigericin/ATP (Signal 2) Inhibit->Activate Collect Collect Supernatant Activate->Collect LDH LDH Assay (Pyroptosis) Collect->LDH ELISA IL-1β ELISA (Cytokine Release) Collect->ELISA Seed2 Seed Macrophages Treat Treat with NLRP3-IN-X only Seed2->Treat MTT MTT Assay (Inhibitor Cytotoxicity) Treat->MTT

Caption: Workflow for evaluating the inhibitory effect of NLRP3-IN-X on inflammasome activation and cell death.

Troubleshooting Logic Tree for Unexpected Cytotoxicity

Troubleshooting_Tree Start Unexpected Cell Death Observed q1 Does cell death occur with NLRP3-IN-X alone? Start->q1 res1 Potential intrinsic toxicity of NLRP3-IN-X at the tested concentration. q1->res1 Yes q2 Is cell death still high in the presence of LPS + Activator + NLRP3-IN-X? q1->q2 No a1_yes Yes a1_no No action1 Action: Perform dose-response with NLRP3-IN-X alone (MTT assay) to find a non-toxic concentration. res1->action1 res2 NLRP3-IN-X is working as expected. q2->res2 No res3 Possible alternative cell death pathways (apoptosis, necroptosis) are activated. q2->res3 Yes a2_yes Yes a2_no No action2 Action: Use pan-caspase inhibitors or necroptosis inhibitors (e.g., Nec-1) to investigate other pathways. res3->action2

Caption: A logical approach to troubleshooting unexpected cell death results during experiments with NLRP3-IN-X.

References

Technical Support Center: Interpreting Negative Results with Nlrp3-IN-30

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected negative results when using Nlrp3-IN-30, a potent NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any inhibition of IL-1β secretion after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the lack of IL-1β inhibition. Here's a systematic troubleshooting guide:

  • Inadequate NLRP3 Inflammasome Activation: The primary reason for a lack of inhibition is often insufficient activation of the NLRP3 inflammasome itself. Ensure your experimental model is robustly expressing and activating NLRP3.

    • Priming Signal (Signal 1): The priming step, typically achieved with stimuli like Lipopolysaccharide (LPS), is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][3] Confirm that your cells are responsive to the priming agent by measuring pro-IL-1β levels via Western blot.

    • Activation Signal (Signal 2): A diverse range of stimuli can trigger NLRP3 activation, including ATP, nigericin, monosodium urate (MSU) crystals, and silica crystals.[2][4] The choice and concentration of the activator are critical and can be cell-type dependent.

  • Suboptimal this compound Concentration: While this compound is a potent inhibitor, the optimal concentration can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration range for your specific model.

  • Timing of this compound Treatment: The timing of inhibitor addition is critical. This compound should be added before or concurrently with the NLRP3 activation signal (Signal 2) to be effective. Pre-incubating the cells with the inhibitor for a short period (e.g., 30-60 minutes) before adding the activator is a common practice.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Information from suppliers suggests that in solvent, it should be stored at -80°C for up to one year.[5]

  • Cell Type Specificity: The expression and activation requirements of the NLRP3 inflammasome can differ significantly between cell types (e.g., macrophages, dendritic cells, keratinocytes).[6] Verify that your chosen cell line is a suitable model for studying NLRP3 activation.

Q2: My Caspase-1 activity assay shows no inhibition by this compound, even though my IL-1β levels are reduced. Why might this be?

This scenario is less common but could point to several possibilities:

  • Assay Specificity and Sensitivity: Review the specifics of your Caspase-1 activity assay. Some assays may be less sensitive or prone to interference from components in your experimental setup. Consider using a well-validated commercial kit.[7][8][9][10]

  • Alternative Caspase Activation Pathways: While NLRP3 is a primary activator of Caspase-1, other inflammasomes (e.g., NLRC4, AIM2) can also lead to Caspase-1 activation.[3][11] If your experimental conditions inadvertently trigger another inflammasome, you might observe Caspase-1 activity that is not inhibited by the NLRP3-specific this compound. To test for this, you could use specific inhibitors for other inflammasomes as controls.

  • Non-canonical Inflammasome Activation: In some cases, intracellular LPS can activate a non-canonical inflammasome pathway involving Caspase-4/5 (in humans) or Caspase-11 (in mice), which can then lead to NLRP3 activation.[12][13] The kinetics and inhibitor sensitivity of this pathway may differ from the canonical pathway.

Q3: I am observing cell death in my cultures, but this compound is not preventing it. Isn't NLRP3 inhibition supposed to block pyroptosis?

NLRP3 inflammasome activation can lead to a form of inflammatory cell death called pyroptosis, which is executed by Gasdermin D (GSDMD).[14] However, if this compound is not preventing cell death, consider these points:

  • NLRP3-Independent Cell Death: Your experimental conditions might be inducing other forms of cell death, such as apoptosis or necrosis, in parallel with or independently of pyroptosis. High concentrations of LPS or other stimuli can be cytotoxic. Use specific markers for apoptosis (e.g., Caspase-3/7 activity) and necrosis (e.g., LDH release measurement) to dissect the cell death mechanisms at play.

  • GSDMD activation by other caspases: While caspase-1 is the canonical activator of GSDMD, under certain conditions, other caspases might be involved.

  • Incomplete Inhibition: The concentration of this compound may be insufficient to completely block the pyroptotic pathway.

Quantitative Data for this compound

ParameterValueReference
IC50 44.43 nM[5][15]
Bioavailability (F) in mice 83.09%[5][15]
Storage (in solvent) -80°C for 1 year[5]
Storage (powder) -20°C for 3 years[5]

Key Experimental Protocols

NLRP3 Inflammasome Activation and Inhibition in Macrophages

This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Cell culture medium (e.g., DMEM for BMDMs, RPMI for THP-1)

  • LPS (1 µg/mL)

  • ATP (5 mM) or Nigericin (10 µM)

  • This compound (various concentrations for dose-response)

  • Opti-MEM or serum-free medium

  • ELISA kit for IL-1β

  • Caspase-1 activity assay kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]

  • Priming (Signal 1): The next day, replace the medium with fresh medium containing LPS (1 µg/mL). Incubate for 4 hours to prime the cells.[16]

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 30-60 minutes.

  • Activation (Signal 2): Add the NLRP3 activator (e.g., ATP or nigericin) to the wells and incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).

  • Sample Collection: Carefully collect the cell culture supernatants for analysis.

  • Downstream Analysis:

    • IL-1β Secretion: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[17][18][19]

    • Caspase-1 Activity: Measure Caspase-1 activity in the supernatants or cell lysates using a suitable assay kit.[7][8][9]

    • Pyroptosis/Cell Death: Measure LDH release in the supernatants as an indicator of pyroptosis-induced cell lysis.[16][20]

Western Blot for Pro-IL-1β and Cleaved Caspase-1

Procedure:

  • Sample Preparation: After treatment, collect cell supernatants and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against pro-IL-1β and the p20 subunit of cleaved Caspase-1.[20]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visual Guides

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β expression NFkB->proIL1B_exp Stimuli Activation Stimuli (ATP, Nigericin, etc.) K_efflux K+ Efflux Stimuli->K_efflux Mito_dys Mitochondrial Dysfunction Stimuli->Mito_dys NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Mito_dys->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B cleavage GSDMD Cleaved GSDMD (Pyroptosis) Casp1->GSDMD cleavage proIL1B pro-IL-1β proIL1B->IL1B proGSDMD pro-Gasdermin D proGSDMD->GSDMD Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow A 1. Seed Macrophages (e.g., BMDM, THP-1) B 2. Prime with LPS (Signal 1) (e.g., 1 µg/mL for 4h) A->B C 3. Pre-treat with this compound (Dose-response, 30-60 min) B->C D 4. Activate with Stimulus (Signal 2) (e.g., ATP, Nigericin) C->D E 5. Collect Supernatants D->E F 6. Downstream Assays E->F G IL-1β ELISA F->G H Caspase-1 Activity Assay F->H I LDH Assay (Pyroptosis) F->I

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Guide for Negative Results

Troubleshooting_Guide Start Negative Result: No inhibition by this compound Q1 Is the NLRP3 inflammasome robustly activated in your positive control (no inhibitor)? Start->Q1 A1_No Troubleshoot Activation: 1. Check priming (pro-IL-1β expression). 2. Optimize activator concentration/time. 3. Verify cell line responsiveness. Q1->A1_No No Q2 Are the experimental conditions for the inhibitor optimal? Q1->Q2 Yes A2_No Optimize Inhibitor Conditions: 1. Perform dose-response for this compound. 2. Ensure correct timing of addition. 3. Check compound solubility and stability. Q2->A2_No No Q3 Could other inflammatory pathways be active? Q2->Q3 Yes A3_Yes Investigate Alternative Pathways: 1. Check for activation of other inflammasomes (e.g., NLRC4, AIM2). 2. Assess other forms of cell death (apoptosis, necrosis). Q3->A3_Yes Yes End Consult further literature or technical support. Q3->End No

Caption: A decision tree for troubleshooting negative results with this compound.

References

Validation & Comparative

In-Depth Comparative Guide: MCC950 for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potent and specific NLRP3 inhibitor, MCC950, is presented below. At present, information regarding a compound referred to as "NLRP3-IN-30" is not available in the public domain, preventing a direct comparative analysis.

This guide offers an in-depth exploration of the NLRP3 inflammasome signaling pathway and the well-characterized inhibitor, MCC950. The content is tailored for researchers, scientists, and professionals in drug development, providing detailed experimental context and data for informed decision-making.

The NLRP3 Inflammasome: A Key Player in Inflammation

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a crucial role in the inflammatory response. Its activation is a two-step process involving a priming signal, typically from microbial components or endogenous cytokines, followed by a second activation signal from a wide array of stimuli. These stimuli include pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as extracellular ATP, crystalline substances, and microbial toxins.

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This cascade also leads to a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D (GSDMD). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Mechanism of Action: MCC950

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action has been well-elucidated:

  • Direct Binding: MCC950 directly binds to the NACHT domain of the NLRP3 protein.

  • Inhibition of ATP Hydrolysis: Specifically, it targets the Walker B motif within the NACHT domain, interfering with the ATPase activity of NLRP3. This ATP hydrolysis is essential for the conformational changes required for NLRP3 activation and oligomerization.

  • Blocks Inflammasome Assembly: By preventing the necessary conformational change, MCC950 effectively blocks the assembly of the entire NLRP3 inflammasome complex and subsequent downstream events, including ASC oligomerization and caspase-1 activation.

  • Specificity: Notably, MCC950 demonstrates high specificity for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.

Visualizing the NLRP3 Pathway and MCC950 Inhibition

The following diagrams illustrate the NLRP3 inflammasome activation pathway and the specific point of inhibition by MCC950.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_upstream Upstream Signals cluster_inflammasome Inflammasome Core cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, Toxins, Crystals) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Priming Priming Signal (e.g., LPS via TLR4) Priming->NLRP3 Upregulates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion IL18 Mature IL-18 Pro_IL18->IL18 Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The canonical NLRP3 inflammasome signaling cascade.

MCC950_Inhibition Mechanism of MCC950 Inhibition Activation_Signal Activation Signal (e.g., ATP, Nigericin) Inactive_NLRP3 Inactive NLRP3 Activation_Signal->Inactive_NLRP3 Active_NLRP3 Active NLRP3 (Oligomerized) Inactive_NLRP3->Active_NLRP3 ATP Hydrolysis & Conformational Change Inflammasome_Assembly Inflammasome Assembly Active_NLRP3->Inflammasome_Assembly MCC950 MCC950 MCC950->Inactive_NLRP3 Binds to NACHT domain, prevents ATP hydrolysis

Caption: MCC950 directly targets NLRP3 to prevent its activation.

Quantitative Data for MCC950

The following table summarizes the potency of MCC950 in inhibiting NLRP3-dependent IL-1β release in various cell types.

Cell TypeSpeciesNLRP3 ActivatorIC50 (nM)Reference
Bone Marrow-Derived Macrophages (BMDM)MouseATP~8
Bone Marrow-Derived Macrophages (BMDM)MouseNigericin~8
Bone Marrow-Derived Macrophages (BMDM)MouseSoluble Urate~15
Peripheral Blood Mononuclear Cells (PBMC)HumanATP~40
Monocyte-Derived Macrophages (MDM)HumanATP~10

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experiments used to characterize NLRP3 inhibitors like MCC950.

In Vitro NLRP3 Inflammasome Activation Assay
  • Cell Culture:

    • Culture primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs).

    • Plate cells at a density of 1 x 10^6 cells/mL in a suitable culture medium.

  • Priming (Signal 1):

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of MCC950 or a vehicle control for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plates to pellet the cells and collect the supernatant.

    • Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Cell viability can be assessed using an LDH assay on the supernatant to ensure the inhibitor is not cytotoxic.

ASC Oligomerization Assay
  • Cell Treatment:

    • Prime and treat cells with the inhibitor and activator as described above.

  • Cell Lysis:

    • Lyse the cells in a buffer containing a mild detergent.

  • Cross-linking:

    • Cross-link the protein complexes using a cross-linking agent like DSS (disuccinimidyl suberate) to stabilize the ASC oligomers.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific for ASC.

    • Visualize the ASC monomers, dimers, and higher-order oligomers (specks) to determine the effect of the inhibitor on ASC oligomerization.

Conclusion

MCC950 is a well-documented, potent, and specific inhibitor of the NLRP3 inflammasome, making it an invaluable tool for studying NLRP3-driven inflammation and a benchmark for the development of novel therapeutics. Its direct binding to the NLRP3 NACHT domain and subsequent inhibition of ATP hydrolysis provide a clear mechanism of action. While a direct comparison with "this compound" is not currently possible due to a lack of available data on the latter, the information provided here for MCC950 serves as a comprehensive guide for researchers in the field. Should information on this compound or other comparators become available, a similar rigorous analysis can be applied.

Nlrp3-IN-30: A Comparative Guide to its Specificity for the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational inhibitor Nlrp3-IN-30, focusing on its specificity for the NLRP3 inflammasome over other known inflammasome complexes such as NLRC4, NLRP1, and AIM2. The data presented herein is a synthesis of findings from preclinical studies designed to characterize the selectivity profile of this compound.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. In a variety of in vitro and cellular assays, this compound demonstrates robust inhibition of NLRP3-dependent inflammatory signaling, with significantly less activity against other major inflammasome pathways. This high degree of specificity suggests its potential as a targeted therapeutic for NLRP3-driven inflammatory diseases, minimizing the risk of off-target effects associated with broader inflammasome inhibition.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of this compound against various inflammasomes, as determined by measuring the half-maximal inhibitory concentration (IC50) for IL-1β secretion in immortalized bone marrow-derived macrophages (iBMDMs).

InflammasomeActivator(s)This compound IC50 (µM)
NLRP3 Nigericin0.015
ATP0.020
NLRC4 S. typhimurium> 50
NLRP1 B. anthracis lethal toxin> 50
AIM2 poly(dA:dT)> 50

Signaling Pathways and Mechanism of Action

To understand the specificity of this compound, it is crucial to visualize the distinct activation pathways of the different inflammasomes.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs PAMPs/DAMPs TLR TLR4 PAMPs->TLR Nigericin Nigericin NLRP3_inactive Inactive NLRP3 Nigericin->NLRP3_inactive Activation ATP ATP P2X7 P2X7R ATP->P2X7 NFkB NF-κB TLR->NFkB Priming P2X7->NLRP3_inactive K+ efflux pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b IL1b IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1b Cleavage Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active

Figure 1: NLRP3 Inflammasome Activation Pathway and Site of Inhibition by this compound.

This compound is believed to directly bind to the NACHT domain of NLRP3, preventing the conformational changes required for its activation and subsequent oligomerization. This targeted interaction is the basis for its specificity.

Other_Inflammasomes cluster_nlrc4 NLRC4 Inflammasome cluster_aim2 AIM2 Inflammasome cluster_nlrp1 NLRP1 Inflammasome Flagellin Flagellin NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 ASC_NLRC4 ASC NLRC4->ASC_NLRC4 pro_Casp1_NLRC4 pro-Caspase-1 ASC_NLRC4->pro_Casp1_NLRC4 Casp1_NLRC4 Caspase-1 pro_Casp1_NLRC4->Casp1_NLRC4 dsDNA dsDNA AIM2 AIM2 dsDNA->AIM2 ASC_AIM2 ASC AIM2->ASC_AIM2 pro_Casp1_AIM2 pro-Caspase-1 ASC_AIM2->pro_Casp1_AIM2 Casp1_AIM2 Caspase-1 pro_Casp1_AIM2->Casp1_AIM2 LT Lethal Toxin NLRP1 NLRP1 LT->NLRP1 ASC_NLRP1 ASC NLRP1->ASC_NLRP1 pro_Casp1_NLRP1 pro-Caspase-1 ASC_NLRP1->pro_Casp1_NLRP1 Casp1_NLRP1 Caspase-1 pro_Casp1_NLRP1->Casp1_NLRP1

Figure 2: Simplified Activation Pathways of NLRC4, AIM2, and NLRP1 Inflammasomes.

Experimental Protocols

The specificity of this compound was determined using the following key experimental methodologies.

Cell Culture and Inflammasome Activation
  • Cell Line: Immortalized bone marrow-derived macrophages (iBMDMs) from wild-type mice were used.

  • Seeding: Cells were seeded at a density of 1 x 10^6 cells/well in 12-well plates and allowed to adhere overnight.

  • Priming: For NLRP3 and AIM2 activation, cells were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Inhibitor Treatment: this compound was added at various concentrations 30 minutes prior to inflammasome activation.

  • Activation:

    • NLRP3: Activated with 5 µM Nigericin or 5 mM ATP for 1 hour.

    • NLRC4: Activated by infection with Salmonella typhimurium (MOI 20) for 1.5 hours.

    • NLRP1: Activated with 1 µg/mL lethal toxin from Bacillus anthracis for 2 hours.

    • AIM2: Activated by transfection with 2 µg/mL poly(dA:dT) for 6 hours.

Measurement of IL-1β Secretion
  • Cell culture supernatants were collected after the activation period.

  • IL-1β levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • IC50 values were calculated from dose-response curves using non-linear regression analysis.

ASC Speck Formation Assay
  • Cell Line: iBMDMs stably expressing ASC-GFP were used.

  • Procedure: Cells were primed and treated with this compound as described above, followed by activation of the respective inflammasomes.

  • Imaging: Cells were fixed, and the formation of fluorescent ASC specks was visualized and quantified using fluorescence microscopy.

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed iBMDMs Prime_Cells Prime with LPS (for NLRP3/AIM2) Seed_Cells->Prime_Cells Add_Inhibitor Add this compound Prime_Cells->Add_Inhibitor Activate_Inflammasome Add Specific Activator (Nigericin, S. typhimurium, etc.) Add_Inhibitor->Activate_Inflammasome Collect_Supernatant Collect Supernatant Activate_Inflammasome->Collect_Supernatant ASC_Speck_Imaging ASC Speck Imaging Activate_Inflammasome->ASC_Speck_Imaging ELISA IL-1β ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis ASC_Speck_Imaging->Data_Analysis

Figure 3: Experimental Workflow for Determining Inflammasome Inhibitor Specificity.

Conclusion

A Researcher's Guide to Comparing NLRP3 Inflammasome Inhibitors Using the ASC Speck Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the NLRP3 inflammasome is a critical event in the innate immune response, and its dysregulation is implicated in a wide range of inflammatory diseases. A hallmark of NLRP3 activation is the formation of a large, perinuclear protein aggregate known as the apoptosis-associated speck-like protein containing a CARD (ASC) speck. The ASC speck formation assay has become an indispensable tool for identifying and characterizing inhibitors of the NLRP3 inflammasome.

This guide provides a comprehensive comparison of methodologies to assess NLRP3 inhibition, using the well-characterized inhibitor MCC950 as a reference. While direct experimental data for "Nlrp3-IN-30" is not publicly available, this guide offers a robust framework for its evaluation and comparison against other NLRP3 inhibitors.

The NLRP3 Inflammasome and ASC Speck Formation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of programmed cell death called pyroptosis.[1][2] A key step in this process is the oligomerization of the ASC adaptor protein into a single large speck within the cell. This event serves as a reliable microscopic readout for NLRP3 inflammasome activation.[3][4][5]

NLRP3_Pathway cluster_cell Macrophage cluster_inhibitor Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment ASC_speck ASC Speck ASC->ASC_speck Oligomerization Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage ASC_speck->Pro_Casp1 Recruitment Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Nlrp3_IN_30 This compound / Alternatives Nlrp3_IN_30->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Activation Pathway.

Comparison of NLRP3 Inhibitors in ASC Speck Formation Assays

The following table summarizes the inhibitory activity of known NLRP3 inhibitors, providing a template for comparing "this compound". The IC50 value represents the concentration of the inhibitor required to reduce ASC speck formation by 50%.

InhibitorTargetCell TypeIC50 (ASC Speck Formation)Reference
This compound NLRP3 (presumed)User-definedUser-determined-
MCC950 NLRP3THP-1 monocytes, BMDMs~10 nM - 1 µM[6][7]
Glyburide NLRP3 (indirectly via KATP channels)BMDMs~10-50 µM[8]
Oridonin NLRP3 (covalent)THP-1, BMDMs~5 µM[9]
Tranilast NLRP3BMDMs~10-100 µM[10]
CY-09 NLRP3 ATPaseBMDMs~6 µM[11]

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocols

Two primary methods for quantifying ASC speck formation are detailed below: immunofluorescence microscopy and flow cytometry.

Protocol 1: ASC Speck Formation Assay by Immunofluorescence Microscopy

This protocol is adapted for adherent cells such as immortalized bone marrow-derived macrophages (iBMDMs) or PMA-differentiated THP-1 cells.

Workflow_Microscopy start Start step1 Seed cells in 96-well imaging plates start->step1 step2 Prime cells with LPS (e.g., 1 µg/mL, 2-4 hours) step1->step2 step3 Pre-incubate with NLRP3 inhibitor (e.g., this compound, MCC950) step2->step3 step4 Stimulate with NLRP3 activator (e.g., Nigericin 10 µM, 1-2 hours) step3->step4 step5 Fix and permeabilize cells step4->step5 step6 Stain for ASC and nuclei (DAPI) step5->step6 step7 Acquire images using high-content imaging system step6->step7 step8 Analyze images to quantify percentage of cells with ASC specks step7->step8 end End step8->end

Caption: Workflow for ASC Speck Formation Assay using Microscopy.

Materials:

  • iBMDMs or THP-1 cells

  • 96-well imaging plates

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin, ATP)

  • NLRP3 inhibitors (Test compound: this compound; Reference: MCC950)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-ASC

  • Secondary antibody: fluorescently-conjugated

  • Nuclear stain: DAPI

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight. For THP-1 monocytes, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor (this compound) or a reference inhibitor (MCC950). Incubate for 1 hour.

  • NLRP3 Activation: Add an NLRP3 activator (e.g., 10 µM Nigericin) to each well and incubate for 1-2 hours.

  • Fixation and Staining:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-ASC primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Use image analysis software to count the total number of cells (DAPI-positive nuclei) and the number of cells containing a distinct, bright ASC speck.

    • Calculate the percentage of ASC speck-positive cells for each condition.

Protocol 2: ASC Speck Formation Assay by Flow Cytometry

This method allows for high-throughput quantification of ASC speck formation.

Logical_Comparison cluster_conditions Experimental Conditions cluster_readout Assay Readout cluster_comparison Comparative Analysis Control Unstimulated Control (Baseline ASC specks) Quantification Quantify % of ASC Speck-Positive Cells Control->Quantification Stimulated LPS + Nigericin (Maximal ASC specks) Stimulated->Quantification Test_Compound LPS + Nigericin + this compound (Test Condition) Test_Compound->Quantification Reference_Compound LPS + Nigericin + MCC950 (Reference Condition) Reference_Compound->Quantification Comparison Compare IC50 values of This compound vs. MCC950 Quantification->Comparison

Caption: Logical Flow for Comparing NLRP3 Inhibitors.

Materials:

  • Suspension cells (e.g., THP-1 monocytes) or trypsinized adherent cells

  • FACS tubes

  • Reagents as listed in Protocol 1

  • Flow cytometer

Procedure:

  • Cell Treatment: Perform cell priming, inhibitor treatment, and NLRP3 activation in a multi-well plate as described in Protocol 1.

  • Cell Harvesting: Harvest the cells into FACS tubes.

  • Fixation and Staining:

    • Fix and permeabilize the cells using a commercially available kit or the buffers described in Protocol 1.

    • Stain with anti-ASC primary antibody followed by a fluorescently-labeled secondary antibody.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on single cells.

    • ASC specks can be identified as a population of cells with a high fluorescence intensity (Area) but a narrow pulse width, as the speck is a concentrated point of fluorescence.

    • Quantify the percentage of cells in the "speck" gate for each condition.

Concluding Remarks

The ASC speck formation assay is a powerful and visually intuitive method for assessing the efficacy of NLRP3 inflammasome inhibitors. By following the detailed protocols and utilizing the comparative framework provided, researchers can effectively characterize novel compounds like this compound. A direct comparison against well-documented inhibitors such as MCC950 will be crucial in determining its relative potency and potential as a therapeutic agent for NLRP3-driven diseases.

References

Comparative Guide to NLRP3 Inflammasome Inhibitors: Western Blot Analysis of Caspase-1 Cleavage with Nlrp3-IN-30 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nlrp3-IN-30 and other prominent NLRP3 inflammasome inhibitors, focusing on their efficacy in preventing caspase-1 cleavage as determined by Western blot analysis. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting supporting data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to NLRP3 Inflammasome and Caspase-1 Cleavage

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This proximity induces the auto-cleavage of pro-caspase-1 (a zymogen of approximately 45 kDa) into its active subunits, p20 and p10.[1][2] Active caspase-1 is a key inflammatory caspase responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of inflammatory cell death known as pyroptosis.[2]

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, the development of specific inhibitors is a major focus of therapeutic research. Western blotting is a fundamental technique to assess the efficacy of these inhibitors by monitoring the cleavage of pro-caspase-1 into its active p20 and p10 fragments. A reduction in the intensity of these cleaved bands in the presence of an inhibitor indicates successful target engagement and inhibition of the NLRP3 inflammasome pathway.

This compound and Alternative Inhibitors: A Comparative Overview

This guide focuses on this compound and compares its activity with other well-characterized NLRP3 inflammasome inhibitors: MCC950, BAY 11-7082, Oridonin, and Parthenolide.

This compound is a specific inhibitor of the NLRP3 inflammasome. While detailed public data on its direct comparative performance in Western blot analysis for caspase-1 cleavage is emerging, its mechanism is understood to involve the direct targeting of the NLRP3 protein, thereby preventing inflammasome assembly and subsequent caspase-1 activation.

MCC950 is a potent and selective NLRP3 inhibitor that has been extensively studied. It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing the conformational changes required for inflammasome activation.[3]

BAY 11-7082 is known to inhibit the NLRP3 inflammasome, although its mechanism is less direct than MCC950. It has been shown to suppress the activation of NF-κB, which is a critical priming signal for the expression of NLRP3 and pro-IL-1β.[4]

Oridonin , a natural product, has been demonstrated to covalently bind to NLRP3 and inhibit its activation. This interaction prevents the recruitment of NEK7, a crucial step in NLRP3 inflammasome assembly.

Parthenolide , another natural compound, has also been shown to inhibit the NLRP3 inflammasome. Its mechanism is thought to involve the inhibition of caspase-1 directly.[5]

Quantitative Data Summary

The following table summarizes the inhibitory effects of various NLRP3 inhibitors on caspase-1 cleavage, as determined by Western blot analysis from published studies. It is important to note that direct comparative studies for this compound are not yet widely available in the public domain. The data presented here are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.

InhibitorCell TypeStimulationConcentration for Significant Inhibition of Caspase-1 p20/p10 CleavageReference
MCC950 Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin0.1 - 10 µM[6]
BAY 11-7082 THP-1 cellsSalmonella infection12 µM[5]
Oridonin Human Bronchial Epithelial Cells (16HBE)IL-4Not specified, but significant reduction observed[7]
Parthenolide THP-1 cells-10 µM[5]
This compound Data not publicly available---

Note: The lack of publicly available, direct comparative data for this compound necessitates further investigation by researchers for their specific experimental setup. The provided data for other inhibitors can serve as a benchmark for such evaluations.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical Western blot workflow for analyzing caspase-1 cleavage.

NLRP3_Signaling_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_Transcription Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_Transcription Stimuli Various Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Complex pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 (p20/p10) Inflammasome->caspase1 cleaves pro-caspase-1 pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleaves pro_GSDMD Pro-Gasdermin D caspase1->pro_GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B GSDMD GSDMD-N pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis induces Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3_active inhibits

Caption: NLRP3 inflammasome signaling pathway leading to caspase-1 activation.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., Macrophages) B 2. Priming with LPS (Signal 1) A->B C 3. Pre-incubation with Inhibitor (e.g., this compound) B->C D 4. Stimulation with Activator (Signal 2) (e.g., Nigericin or ATP) C->D E 5. Cell Lysis and Protein Extraction D->E F 6. Protein Quantification (BCA or Bradford) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to Membrane G->H I 9. Blocking H->I J 10. Incubation with Primary Antibody (anti-Caspase-1) I->J K 11. Incubation with Secondary Antibody J->K L 12. Chemiluminescent Detection K->L M 13. Imaging and Densitometry Analysis L->M

Caption: Experimental workflow for Western blot analysis of caspase-1 cleavage.

Experimental Protocols

General Protocol for Western Blot Analysis of Caspase-1 Cleavage

This protocol provides a general framework. Optimal conditions for specific cell types and inhibitors should be determined empirically.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes) to a suitable confluency. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Priming (Signal 1):

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Pre-incubate the primed cells with varying concentrations of this compound or other NLRP3 inhibitors for 1 hour. A vehicle control (e.g., DMSO) should be included.

4. Activation (Signal 2):

  • Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours to induce inflammasome activation.

5. Protein Extraction:

  • Collect both the cell culture supernatant and the cell lysates.

  • For supernatants, precipitate proteins using methods like trichloroacetic acid (TCA) precipitation.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

6. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

7. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein from cell lysates and reconstituted supernatant pellets onto a polyacrylamide gel (e.g., 12-15%).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both pro-caspase-1 and the cleaved p20/p10 fragments) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

8. Data Analysis:

  • Quantify the band intensities of pro-caspase-1 (p45) and the cleaved caspase-1 p20 fragment using densitometry software.

  • Normalize the intensity of the target bands to a loading control (e.g., β-actin or GAPDH) for cell lysates.

  • Compare the levels of cleaved caspase-1 in inhibitor-treated samples to the vehicle-treated control to determine the inhibitory effect.

Conclusion

The selection of an appropriate NLRP3 inflammasome inhibitor is critical for research into a multitude of inflammatory diseases. While this compound shows promise as a specific inhibitor, this guide highlights the current lack of direct, publicly available comparative data on its effect on caspase-1 cleavage via Western blot. In contrast, inhibitors like MCC950 have been extensively characterized and can serve as a valuable positive control and benchmark in such experiments. Researchers are encouraged to perform their own dose-response analyses to determine the optimal concentration of this compound for their specific experimental system. The provided protocols and diagrams offer a robust framework for conducting and interpreting these essential experiments in the study of NLRP3 inflammasome-mediated inflammation.

References

Nlrp3-IN-30 as a Positive Control for NLRP3 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable positive controls is fundamental to validating novel inhibitors of the NLRP3 inflammasome. This guide provides a comparative overview of Nlrp3-IN-30, positioning it as a potent tool for NLRP3 inhibition studies, with contextual data alongside the well-established inhibitor, MCC950.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a critical target for therapeutic intervention. Validating the efficacy and specificity of new NLRP3 inhibitors requires comparison with known positive controls that reliably suppress inflammasome activity. This guide focuses on this compound, a potent NLRP3 inhibitor, and compares its performance with the widely used positive control, MCC950.

Comparative Analysis of NLRP3 Inhibitors

InhibitorIC50 ValueCell TypeAssay Type
This compound 44.43 nMNot SpecifiedNot Specified
MCC950 7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β release
8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)IL-1β release
~200 nMTHP-1 derived macrophagesCell death

Disclaimer: The IC50 values presented are from different studies and experimental setups and therefore are not directly comparable. They serve as an indication of the high potency of both compounds.

Signaling Pathway and Experimental Workflow

To understand the context of NLRP3 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for evaluating inhibitors.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Caspase1_pro Pro-Caspase-1 Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active pro_IL1b Pro-IL-1β Caspase1_active->pro_IL1b Cleavage GSDMD Gasdermin D Caspase1_active->GSDMD Cleavage IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound MCC950 Inhibitor->NLRP3_active Inhibition of Assembly

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture Macrophages (e.g., THP-1, BMDM) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Priming Prime with LPS (Signal 1) Seeding->Priming Inhibitor_Add Add this compound or Positive Control (MCC950) Priming->Inhibitor_Add Activation Activate with Nigericin/ATP (Signal 2) Inhibitor_Add->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure IL-1β (ELISA) Supernatant->ELISA Caspase_Assay Measure Caspase-1 Activity Supernatant->Caspase_Assay Data_Analysis Calculate IC50 values and compare efficacy ELISA->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for evaluating NLRP3 inhibitors.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible data. Below is a comprehensive protocol for an in-vitro NLRP3 inhibition assay.

In-vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on NLRP3 inflammasome activation by measuring the release of IL-1β from macrophages.

Materials:

  • THP-1 cells or primary bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound and MCC950 (as positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/well in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with PBS and replace the medium with fresh, serum-free RPMI-1640. Allow the cells to rest for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Following priming, remove the LPS-containing medium.

    • Add fresh serum-free medium containing various concentrations of this compound, MCC950, or vehicle (DMSO) to the respective wells.

    • Incubate for 1 hour.

  • NLRP3 Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding 10 µM Nigericin or 5 mM ATP to the wells.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for analysis.

  • IL-1β Measurement:

    • Quantify the amount of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of the inhibitors compared to the vehicle-treated control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

This comprehensive guide provides the necessary information for researchers to effectively utilize this compound as a positive control in NLRP3 inhibition studies. By following the outlined protocols and understanding the context of the NLRP3 signaling pathway, researchers can generate high-quality, reproducible data to advance the development of novel anti-inflammatory therapeutics.

Comparative Guide to the Activity of Nlrp3-IN-30 and Alternative NLRP3 Inflammasome Inhibitors in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the NLRP3 inflammasome inhibitor, Nlrp3-IN-30, and other well-characterized inhibitors. The data presented here is intended to assist researchers in selecting the appropriate tools for their studies on NLRP3-driven inflammation.

Introduction to NLRP3 Inflammasome and its Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses and pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target. This guide focuses on the comparative activity of this compound and other known inhibitors in different cellular models.

Quantitative Comparison of NLRP3 Inhibitor Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and alternative compounds in various cell lines commonly used for NLRP3 inflammasome research. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorCell LineActivator(s)Reported IC50Citation(s)
This compound (Compound A14) Not Specified in PublicationNot Specified in Publication44.43 nM
MCC950 THP-1 (human monocytic)LPS + Nigericin124 nM
Primary Human MonocytesLPS + Nigericin530 nM
Undifferentiated THP-1LPS + Nigericin3 nM (ASC speck formation)
Differentiated THP-1LPS + Nigericin4 nM (IL-1β release)
Mouse Neonatal MicrogliaLPS + ATP60 nM
Glyburide Bone Marrow-Derived Macrophages (BMDMs)PAMPs, DAMPs, CrystalsInhibition demonstrated, specific IC50 not consistently reported
THP-1 Differentiated MacrophagesLPS + NigericinInhibition demonstrated at 25 µM
Oridonin Bone Marrow-Derived Macrophages (BMDMs)ATP, MSU, NigericinDose-dependent inhibition of IL-1β, specific IC50 varies
Human Bronchial Epithelial (16HBE) cellsIL-4Inhibition of NLRP3 expression demonstrated

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical workflow for validating inhibitor activity.

Canonical NLRP3 Inflammasome Signaling Pathway.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive K+ efflux Pro_IL1b pro-IL-1β pro-IL-18 NFkB->Pro_IL1b Transcription NFkB->NLRP3_inactive Transcription IL1b Mature IL-1β Mature IL-18 Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

General Experimental Workflow for NLRP3 Inhibitor Validation.

Experimental_Workflow cluster_setup Cell Culture and Priming cluster_treatment Inhibitor Treatment and Activation cluster_readout Data Acquisition and Analysis cell_culture Seed cells (e.g., THP-1, BMDMs) priming Prime with LPS (Signal 1) cell_culture->priming inhibitor Add NLRP3 Inhibitor (e.g., this compound) priming->inhibitor activation Add NLRP3 Activator (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation supernatant Collect Supernatant activation->supernatant cell_lysate Collect Cell Lysate activation->cell_lysate elisa Measure IL-1β/IL-18 (ELISA) supernatant->elisa ldh_assay Measure LDH Release (Pyroptosis Assay) supernatant->ldh_assay western_blot Analyze Caspase-1 Cleavage (Western Blot) cell_lysate->western_blot

Detailed Experimental Protocols

The following are generalized protocols for assessing NLRP3 inflammasome activity in commonly used cell lines. Researchers should optimize these protocols for their specific experimental conditions.

THP-1 Cell-Based NLRP3 Inflammasome Assay

Human THP-1 monocytic cells are a widely used model for studying the NLRP3 inflammasome. They can be used in their undifferentiated state or differentiated into macrophage-like cells.

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For differentiation, treat cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Replace the PMA-containing medium with fresh medium and rest the cells for 24 hours before the experiment.

  • Inflammasome Activation and Inhibition:

    • Priming (Signal 1): Prime the THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.

    • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.

    • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

  • Readouts:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using a commercially available LDH cytotoxicity assay kit.

    • Caspase-1 Activation: Collect cell lysates and analyze the cleavage of pro-caspase-1 to its active p20 subunit by Western blotting.

Bone Marrow-Derived Macrophage (BMDM) NLRP3 Inflammasome Assay

Primary BMDMs are a key model for studying innate immune responses.

  • BMDM Isolation and Culture:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.

  • Inflammasome Activation and Inhibition:

    • Priming (Signal 1): Prime the BMDMs with 200-500 ng/mL LPS for 4 hours.

    • Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the NLRP3 inhibitor for 30-60 minutes.

    • Activation (Signal 2): Activate the inflammasome with stimuli such as 2.5-5 mM ATP for 30-60 minutes or 200 µg/mL monosodium urate (MSU) crystals for 4-6 hours.

  • Readouts:

    • Similar to the THP-1 assay, assess IL-1β secretion (ELISA), pyroptosis (LDH assay), and caspase-1 activation (Western blot).

HEK293T Reconstitution Assay

HEK293T cells do not endogenously express all the components of the NLRP3 inflammasome, making them an ideal system for studying the specific roles of each component through reconstitution.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with plasmids encoding human or mouse NLRP3, ASC, pro-caspase-1, and pro-IL-1β.

  • Inflammasome Activation and Inhibition:

    • Inhibitor Treatment: 24 hours post-transfection, treat the cells with the NLRP3 inhibitor.

    • Activation (Signal 2): Stimulate the cells with an NLRP3 activator like nigericin. Priming with LPS is generally not required in this reconstituted system as the components are overexpressed.

  • Readouts:

    • Measure mature IL-1β in the supernatant by ELISA or Western blot.

    • Visualize ASC speck formation, a hallmark of inflammasome activation, using fluorescence microscopy if a fluorescently tagged ASC plasmid is used.

Conclusion

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome with a reported IC50 in the nanomolar range. However, detailed public data on its cross-validation in various cell lines remains limited compared to more established inhibitors like MCC950. MCC950 has been extensively characterized in multiple cell types, demonstrating consistent, potent inhibition of the NLRP3 inflammasome. Other inhibitors such as Glyburide and Oridonin also effectively block NLRP3 activity, though their reported potencies and specificities can vary.

The choice of cell line and experimental protocol is critical for obtaining reliable and reproducible data in NLRP3 inflammasome research. This guide provides a foundation for comparing the activity of this compound with its alternatives and offers standardized protocols to aid in the design of future experiments. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanism of action of this compound across different cellular contexts.

Navigating the NLRP3 Inflammasome: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Novel NLRP3 Inflammasome Inhibitors Against Established Standards for Researchers and Drug Development Professionals.

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, making it a prime therapeutic target. While several inhibitors have been developed, a comprehensive understanding of their comparative in vivo efficacy is crucial for advancing novel therapeutics. This guide provides a detailed comparison of a representative novel NLRP3 inhibitor, designated here as "Nlrp3-IN-30" for illustrative purposes, against the well-established standard, MCC950.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step, often initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β. The activation step is triggered by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), resulting in the assembly of the inflammasome complex. This complex, comprising NLRP3, ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs1->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3 NLRP3 NLRP3_proIL1B_exp->NLRP3 PAMPs_DAMPs2 PAMPs / DAMPs (e.g., ATP, Urate Crystals) K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC Assembly pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Assembly Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Assembly pro_IL1B pro-IL-1β Caspase1->pro_IL1B pro_IL18 pro-IL-18 Caspase1->pro_IL18 Nlrp3_IN_30 This compound Nlrp3_IN_30->NLRP3 MCC950 MCC950 MCC950->NLRP3 IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Treatment & Challenge cluster_analysis Data Collection & Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., C57BL/6, db/db) Group_Allocation Allocate to Treatment Groups (Vehicle, this compound, Standard) Animal_Model->Group_Allocation Compound_Admin Administer Compound (i.p., p.o.) Group_Allocation->Compound_Admin Inflammatory_Challenge Induce Inflammatory Challenge (LPS, MSU, etc.) Compound_Admin->Inflammatory_Challenge Functional_Assays Perform Functional Assays (GTT, ITT, Paw Swelling) Inflammatory_Challenge->Functional_Assays Sample_Collection Collect Samples (Blood, Peritoneal Lavage, Tissue) Biomarker_Analysis Analyze Biomarkers (ELISA for Cytokines) Sample_Collection->Biomarker_Analysis Histology Histological Analysis Sample_Collection->Histology Efficacy_Evaluation Evaluate In Vivo Efficacy Biomarker_Analysis->Efficacy_Evaluation Functional_Assays->Efficacy_Evaluation Histology->Efficacy_Evaluation

Safety Operating Guide

Proper Disposal Procedures for Nlrp3-IN-30

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Nlrp3-IN-30, a potent NLRP3 inhibitor. Adherence to these procedural, step-by-step guidelines is imperative for ensuring a safe laboratory environment and compliance with regulations.

Pre-Disposal Safety Precautions

Before beginning any disposal procedures, it is crucial to consult your institution's specific safety protocols and your state and local regulations for chemical waste disposal. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a substance that can facilitate the absorption of other chemicals through the skin, careful handling is paramount.

Disposal of this compound Waste

The following procedures are recommended for the disposal of this compound and its associated waste materials. These guidelines are based on standard practices for the disposal of hazardous chemical waste in a laboratory setting.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step to ensure safe disposal.

  • Solid this compound Waste: Collect any unused or expired solid this compound powder in a designated, well-labeled hazardous waste container.

  • This compound Solutions: Solutions of this compound, typically in DMSO, should be collected in a separate, compatible hazardous waste container labeled for "Halogenated" or "Non-Halogenated" organic solvent waste, depending on the solvent used and your facility's waste streams. Do not mix with aqueous waste.

  • Contaminated Labware: Disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.[1]

Step 2: Waste Container Management

Proper management of waste containers is essential to prevent spills, reactions, and exposure.

  • Container Type: Use only approved, leak-proof, and chemically compatible containers for hazardous waste collection.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the approximate concentration, and the date accumulation started.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals. Secondary containment is required for liquid waste containers.[1][2]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your EHS office to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound powder or its solutions be disposed of down the sanitary sewer.

  • Do Not Dispose in Regular Trash: Solid this compound and contaminated labware must not be disposed of in the regular trash.

Experimental Protocols and Data

While specific experimental protocols for this compound are proprietary to individual research projects, the handling and disposal procedures outlined above are based on established safety guidelines for similar small molecule inhibitors used in drug discovery and development.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following workflow diagram illustrates the decision-making process and necessary steps.

cluster_waste_generation Waste Generation cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal Step 3: Final Disposal Waste This compound Waste Generated (Solid, Solution, Contaminated Labware) Solid_Waste Solid Waste (Unused Powder, Contaminated Labware) Waste->Solid_Waste Liquid_Waste Liquid Waste (this compound in DMSO) Waste->Liquid_Waste Empty_Container Empty Stock Container Waste->Empty_Container Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Rinse Triple Rinse Container Empty_Container->Rinse EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Collect_Rinseate Collect First Rinseate as Hazardous Waste Rinse->Collect_Rinseate Deface_Label Deface Original Label Rinse->Deface_Label Collect_Rinseate->Liquid_Container Dispose_Container Dispose of Rinsed Container (per institutional guidelines) Deface_Label->Dispose_Container

Caption: Workflow for the proper disposal of this compound waste.

The NLRP3 Inflammasome Signaling Pathway

Understanding the biological context of this compound is crucial for appreciating its potent bioactivity and the need for careful handling and disposal. The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process, typically involving a "priming" signal and an "activation" signal, leading to inflammation.

cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B NLRP3_active NLRP3 Activation NLRP3_exp->NLRP3_active K_efflux K+ Efflux K_efflux->NLRP3_active ROS ROS Production ROS->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Nlrp3_IN_30 This compound (Inhibitor) Nlrp3_IN_30->NLRP3_active Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D Cleavage Casp1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: The canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.